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  • Product: 4-(Piperidin-3-yl)pyrimidine dihydrochloride
  • CAS: 1185105-86-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(Piperidin-3-yl)pyrimidine Dihydrochloride: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Piperidin-3-yl)pyrimidine dihydrochloride, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Piperidin-3-yl)pyrimidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a plausible synthetic route with a step-by-step protocol. Furthermore, it outlines the analytical techniques for its characterization, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry, supported by expected data. The document culminates in a discussion of its potential therapeutic applications, particularly as a kinase inhibitor in oncology, by drawing parallels with structurally related compounds and their known biological activities. This guide is intended to be a valuable resource for researchers and drug development professionals working with pyrimidine-piperidine scaffolds.

Introduction: The Significance of the Pyrimidine-Piperidine Scaffold

The fusion of pyrimidine and piperidine rings creates a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active molecules.[1][2] The pyrimidine ring, a fundamental component of nucleobases, offers a versatile platform for hydrogen bonding and aromatic interactions, while the saturated piperidine ring provides three-dimensional diversity and opportunities for substitution to modulate physicochemical properties and target engagement.[3][4] This combination has led to the development of numerous compounds with diverse therapeutic applications, including antibacterial, anti-inflammatory, and notably, anticancer activities.[5]

4-(Piperidin-3-yl)pyrimidine dihydrochloride, as a member of this important class of compounds, holds considerable potential for drug discovery efforts, particularly in the realm of kinase inhibition. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The structural motif of 4-(Piperidin-3-yl)pyrimidine is analogous to other known kinase inhibitors, suggesting its potential to interact with the ATP-binding site of various kinases. This guide aims to provide a detailed technical overview of this promising molecule.

Chemical Structure and Physicochemical Properties

4-(Piperidin-3-yl)pyrimidine is a small molecule featuring a pyrimidine ring substituted at the 4-position with a piperidin-3-yl group. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and potential pharmaceutical formulations.

Chemical Structure:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection and Salt Formation A tert-butyl 3-aminopiperidine-1-carboxylate C tert-butyl 3-(pyrimidin-4-ylamino)piperidine-1-carboxylate A->C Base (e.g., DIPEA) Solvent (e.g., NMP) B 4-Chloropyrimidine B->C D tert-butyl 3-(pyrimidin-4-ylamino)piperidine-1-carboxylate E 4-(Piperidin-3-yl)pyrimidine dihydrochloride D->E HCl in Dioxane or Ether G Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Inhibitor 4-(Piperidin-3-yl)pyrimidine (Potential Inhibitor) Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Sources

Exploratory

Technical Guide: Research Applications of 4-(Piperidin-3-yl)pyrimidine Dihydrochloride

[1] Executive Summary: The Scaffold Advantage 4-(Piperidin-3-yl)pyrimidine dihydrochloride is a high-value heterocyclic building block that serves as a critical pharmacophore in the design of small molecule inhibitors.[1...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Scaffold Advantage

4-(Piperidin-3-yl)pyrimidine dihydrochloride is a high-value heterocyclic building block that serves as a critical pharmacophore in the design of small molecule inhibitors.[1] Its structural utility lies in the unique combination of the pyrimidine ring —a privileged motif for ATP-competitive kinase inhibition—and the piperidin-3-yl moiety , which provides a chiral vector for solubilizing groups or specific interactions within the solvent-exposed regions of a protein binding pocket.[1]

Unlike its achiral isomer (4-piperidinyl), the 3-substituted piperidine introduces chirality (


 vs. 

), allowing researchers to probe stereoselective interactions in enzyme active sites.[1] This guide details the handling, synthetic utility, and biological applications of this scaffold, specifically within the context of Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Technical Profile & Handling

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 4-(piperidin-3-yl)pyrimidine dihydrochloride[1]

  • Core Moiety: Pyrimidine (aromatic acceptor) linked to a Piperidine (aliphatic amine).

  • Salt Form: Dihydrochloride (

    
    ). This form significantly enhances shelf stability and water solubility compared to the free base, which is prone to oxidation and hygroscopicity.[1]
    
  • Chirality: The C3 position on the piperidine ring is a chiral center.[1] Commercial supplies are often racemic, but enantiopure forms are critical for late-stage optimization.[1]

Solubility & Stability Data
SolventSolubility (mg/mL)Application Notes
Water > 50Ideal for aqueous buffers; pH adjustment required.[1]
DMSO > 20Standard stock solution solvent.[1]
Methanol > 10Good for transfers; avoid for prolonged storage if acidic.[1]
DCM < 0.1Poor solubility; requires free-basing for organic extraction.[1]
Handling Protocol: Free-Basing

Critical Step:[1] Most synthetic reactions (e.g., Buchwald-Hartwig, Amide Coupling) require the nucleophilic free amine.[1] The dihydrochloride salt is non-nucleophilic.[1]

Standard Operating Procedure (SOP):

  • Dissolve 1.0 eq of the dihydrochloride salt in minimal water.[1]

  • Add 2.5 eq of saturated

    
     or 
    
    
    
    (1M) until pH > 10.
  • Extract

    
     with DCM or EtOAc (Note: Piperidine derivatives can be polar; use 
    
    
    
    (3:1) if extraction efficiency is low).
  • Dry organic layer over

    
     and concentrate in vacuo immediately prior to use to prevent carbonate formation from air.[1]
    

Synthetic Applications: Building the Inhibitor

The primary utility of 4-(Piperidin-3-yl)pyrimidine is as a Late-Stage Functionalization Handle .[1] The secondary amine of the piperidine is the reactive site, while the pyrimidine remains the stable "anchor."[1]

Workflow Visualization

The following diagram illustrates the logical flow from the raw building block to a functionalized kinase inhibitor.

SyntheticWorkflow Start 4-(Piperidin-3-yl)pyrimidine 2HCl Salt Step1 Free-Basing (Na2CO3 / DCM) Start->Step1 Neutralization Intermediate Reactive Free Amine (Nucleophile) Step1->Intermediate Extraction PathA Reductive Amination (Aldehydes/STAB) Intermediate->PathA N-Alkylation PathB Amide Coupling (HATU/Carboxylic Acids) Intermediate->PathB Acylation PathC SNAr / Buchwald (Aryl Halides) Intermediate->PathC Arylation Final Target Kinase Inhibitor (JAK/ROCK/CDK) PathA->Final PathB->Final PathC->Final

Figure 1: Synthetic divergence from the dihydrochloride salt to diverse bioactive scaffolds.[1]

Key Reaction Protocols
Protocol A: Regioselective

Coupling

Objective: Attach the piperidine nitrogen to a heteroaryl core (e.g., forming a bi-heterocyclic system). Context: This reaction is common in synthesizing dual-inhibitors where the pyrimidine acts as a secondary binding element.[1]

  • Reagents: Free base 4-(Piperidin-3-yl)pyrimidine (1.0 eq), 4-Chloro-heterocycle (1.1 eq), DIPEA (3.0 eq).

  • Solvent: DMF or NMP (anhydrous).

  • Conditions: Heat to 80-100°C for 4-12 hours.

  • Purification: The product is often basic.[1] Purify via Reverse Phase Flash Chromatography (C18) using Water/Acetonitrile (+0.1% Formic Acid).

  • Validation: Monitor disappearance of the pyrimidine aromatic protons in NMR or shift in LCMS retention time.

Protocol B: Reductive Amination for Library Generation

Objective: Rapidly generate a library of N-alkylated derivatives to probe the solvent channel. Context: Used in Hit-to-Lead optimization to adjust logP and metabolic stability.[1]

  • Reagents: Dihydrochloride salt (1.0 eq), Aldehyde (1.2 eq),

    
     (2.0 eq - Crucial to neutralize salt in situ).
    
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq).

  • Solvent: DCE (1,2-Dichloroethane).[1]

  • Procedure: Stir amine, aldehyde, and TEA for 30 mins. Add STAB.[1] Stir 16h at RT.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    

Biological Mechanisms & Target Validation

The "Hinge Binder" Hypothesis

The pyrimidine ring is a classic ATP-mimetic .[1] In the active site of kinases (e.g., JAK2, CDK4/6, ROCK), the nitrogen atoms of the pyrimidine ring often form hydrogen bonds with the "hinge region" backbone (Glu/Leu residues).

  • Role of Piperidine: The piperidine ring projects away from the ATP pocket towards the solvent front.[1]

  • Role of C3-Substitution: The 3-yl linkage creates a "kink" or angle that is distinct from the linear 4-yl isomer.[1] This vector is critical for accessing specific hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase) or avoiding steric clashes with the "Gatekeeper" residue.

Pathway Visualization: Kinase Inhibition

The following diagram details the mechanistic impact of this scaffold on the JAK-STAT signaling pathway, a common target for pyrimidine-based drugs.[1]

Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Active) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation (Blocked) Inhibitor 4-(Piperidin-3-yl)pyrimidine Derivative Inhibitor->JAK Competes with ATP (Hinge Binding) pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action.[1] The scaffold competes with ATP at the JAK kinase hinge region, halting downstream STAT phosphorylation.[1]

Therapeutic Areas

Based on the structural pharmacophore, this building block is highly relevant for:

  • Oncology: Inhibition of Cyclin-Dependent Kinases (CDK4/6) to arrest cell cycle progression [1].[1][2]

  • Immunology: Targeting Janus Kinases (JAK) to treat autoimmune disorders like Rheumatoid Arthritis [2].

  • Neurology: Modulation of GPCRs (e.g., Histamine H3/H4) where the basic piperidine nitrogen mimics the endogenous ligand's amine [3].

References

  • Design, synthesis, and biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives. Source: National Institutes of Health (PMC) URL:[Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Source: ResearchGate URL:[3][Link]

  • Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Source: Chinese Chemical Letters / RHHZ URL:[Link]

  • Piperidine-4-ones and its derivatives as Anti-Cancer Agents. Source: National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

Technical Whitepaper: 4-(Piperidin-3-yl)pyrimidine Dihydrochloride

High-Value Scaffold for Kinase and GPCR Ligand Discovery [1][2] Executive Summary 4-(Piperidin-3-yl)pyrimidine dihydrochloride is a privileged heterocyclic scaffold extensively utilized in Fragment-Based Drug Discovery (...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Kinase and GPCR Ligand Discovery [1][2]

Executive Summary

4-(Piperidin-3-yl)pyrimidine dihydrochloride is a privileged heterocyclic scaffold extensively utilized in Fragment-Based Drug Discovery (FBDD).[1][2] Structurally, it combines a pyrimidine ring—a classic kinase hinge-binding motif—with a piperidine ring that offers a solubilizing, sp3-rich vector for extending into solvent-exposed pockets.[1][2] This guide details the physicochemical profile, robust synthetic pathways, and medicinal chemistry applications of this building block, specifically addressing its role in developing JAK inhibitors and Renin antagonists.

Part 1: Chemical Identity & Physiochemical Profile[3]

This section consolidates the core data required for experimental planning and database registration.

PropertySpecification
IUPAC Name 4-(Piperidin-3-yl)pyrimidine dihydrochloride
CAS Number 1185105-86-5 (Dihydrochloride)
Molecular Formula C9H13N3[1][2][3][4] · 2HCl
Molecular Weight 236.14 g/mol
Solubility High aqueous solubility (>50 mg/mL); Soluble in DMSO, Methanol
pKa (Calc) ~8.9 (Piperidine NH), ~2.5 (Pyrimidine N)
Appearance White to off-white hygroscopic solid
Chirality Contains one chiral center at C3 of the piperidine ring.[2] (Often supplied as a racemate; enantiomers are resolved for lead optimization).[2]

Structural Insight: The dihydrochloride salt form is critical for stability. The free base amine is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO2. The 2HCl salt locks the piperidine nitrogen and the pyrimidine ring in a protonated state, preventing aggregation and enhancing shelf-life.[1]

Part 2: Synthetic Routes & Process Chemistry[1][6][7]

The synthesis of 4-(Piperidin-3-yl)pyrimidine is non-trivial due to the need to control regioselectivity on the pyrimidine ring.[1][2] The most robust industrial route utilizes a Suzuki-Miyaura Cross-Coupling strategy, which avoids the harsh conditions of reducing pyridine precursors.[1][2]

2.1. Validated Synthetic Protocol (Suzuki Strategy)[2]

Rationale: This route allows for the introduction of the chiral center via the commercially available N-Boc-3-piperidineboronic acid pinacol ester, bypassing complex chiral resolutions later in the synthesis.[1][2]

Step 1: Cross-Coupling [2]

  • Reagents: 4-Chloropyrimidine (1.0 eq), N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

  • Conditions: Degas with Nitrogen. Heat to 90°C for 12 hours.

  • Mechanism: The Pd(0) cycle facilitates the oxidative addition of the aryl chloride, followed by transmetallation with the boronate and reductive elimination to form the C-C bond.

Step 2: Deprotection & Salt Formation [2]

  • Reagents: 4M HCl in Dioxane.

  • Protocol: Dissolve the intermediate (tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate) in dry DCM. Add HCl/Dioxane dropwise at 0°C to control the exotherm. Stir at RT for 4 hours.

  • Isolation: The product precipitates as the dihydrochloride salt.[1] Filter under inert atmosphere (Argon) to prevent moisture absorption.[2] Wash with diethyl ether.[1]

2.2. Synthetic Workflow Diagram[1]

Synthesis_Workflow Start Precursors: 4-Chloropyrimidine + N-Boc-Piperidine Boronate Cat Catalysis: Pd(dppf)Cl2, K2CO3 Suzuki-Miyaura Cycle Start->Cat Degas & Heat Inter Intermediate: N-Boc-Protected Scaffold Cat->Inter C-C Bond Formation Deprot Deprotection: 4M HCl in Dioxane (Exotherm Control) Inter->Deprot Boc Removal Final Product: 4-(Piperidin-3-yl)pyrimidine Dihydrochloride Deprot->Final Precipitation

Figure 1: Step-by-step synthetic workflow utilizing Suzuki-Miyaura coupling for high regioselectivity.[1][2]

Part 3: Medicinal Chemistry Applications[3][6][8][9][10][11][12][13]

This scaffold is not merely a linker; it is a pharmacophore hybrid .[1]

3.1. Kinase Inhibition (JAK Family)

The pyrimidine ring serves as a hinge-binder, mimicking the adenine ring of ATP. The nitrogen atoms in the pyrimidine ring accept hydrogen bonds from the backbone NH of the kinase hinge region (e.g., Val938 in JAK2).

  • Role of Piperidine: The 3-substituted piperidine projects substituents into the solvent-exposed ribose binding pocket or the hydrophobic specificity pocket, depending on the chiral orientation (R vs S).[1][2]

  • Example: Tofacitinib analogs utilize similar piperidine-pyrimidine architectures to tune selectivity between JAK1, JAK2, and JAK3.[1][2]

3.2. Renin Inhibition (Cardiovascular Targets)

Research has identified N-(piperidin-3-yl)pyrimidine-5-carboxamides as potent Renin inhibitors.[1][2][5][6]

  • Mechanism: The basic amine of the piperidine interacts with the catalytic aspartic acid residues (Asp32/Asp215) in the Renin active site.

  • Optimization: The pyrimidine core acts as a rigid spacer, positioning the piperidine amine correctly while allowing the 5-position of the pyrimidine to be substituted with lipophilic groups that fill the S1/S3 pockets.[1]

3.3. Pharmacophore Mapping Diagram[1]

Pharmacophore_Map Core Pyrimidine Ring (Hinge Binder) Link C3-Linker (Chiral Vector) Core->Link Interaction1 H-Bond Acceptor (Kinase Hinge) Core->Interaction1 Binds Pip Piperidine Ring (Solubilizing Group) Link->Pip Interaction2 Salt Bridge / H-Bond Donor (Aspartic Acid / Glu) Pip->Interaction2 Binds Vector Growth Vector (Solvent Exposure) Pip->Vector Derivatization

Figure 2: Pharmacophore map illustrating the dual binding modes of the scaffold in kinase and protease targets.

Part 4: Handling, Stability, & Quality Control[2]

To ensure experimental reproducibility, strict adherence to handling protocols is required.

4.1. Storage & Stability[1]
  • Hygroscopicity: The dihydrochloride salt is highly hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen).[2]

  • Temperature: Store at -20°C for long-term stability.

  • Re-testing: Retest purity (HPLC) every 6 months. If the solid turns yellow/orange, it indicates oxidation of the pyrimidine ring or free-base formation; recrystallization from Ethanol/Ether is recommended.[1][2]

4.2. Quality Control Metrics

Every batch must pass the following "Self-Validating" QC checks before use in biological assays:

  • 1H NMR (DMSO-d6): Must show distinct peaks for the pyrimidine protons (typically >8.5 ppm) and the piperidine ring protons (1.5 - 3.5 ppm).[1][2] The integration ratio must confirm the presence of 2 equivalents of HCl.

  • LC-MS: A single peak with [M+H]+ = 164.12 (Free base mass).[2]

  • Chloride Content Titration: Essential to confirm the stoichiometry is exactly 2.0 HCl. Excess acid can kill cells in biological assays, while insufficient acid leads to instability.

References
  • PubChem. (n.d.).[3][4] 4-(Piperidin-3-yl)pyrimidine dihydrochloride (Compound Summary).[1][2][7] National Library of Medicine. Retrieved from [Link][2]

  • Imaeda, Y., et al. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. Bioorganic & Medicinal Chemistry.[1][8][9][5][10][11] Retrieved from [Link]

  • Chen, Q.S., et al. (2023).[12][5][13] Application of Chiral Piperidine Scaffolds in Drug Design.[12][5] Pharmaceutical Fronts.[1][12][5] Retrieved from [Link][2]

  • Maddila, S., et al. (2016). Synthesis and biological evaluation of pyrimidine derivatives. Heterocyclic Letters.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cancer Cell Line Screening of 4-(Piperidin-3-yl)pyrimidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Rationale for Screening 4-(Piperidin-3-yl)pyrimidine Derivatives in Oncology The pyrimidine scaffold is a cornerstone in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rationale for Screening 4-(Piperidin-3-yl)pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, largely due to its structural similarity to the nucleobases of DNA and RNA.[1][2] This similarity allows pyrimidine derivatives to interfere with DNA synthesis and cell division, leading to cell death in rapidly proliferating cancer cells.[2] Furthermore, the piperidine ring is a prevalent feature in many biologically active compounds and has been incorporated into various anticancer agents to modulate their physicochemical properties and target engagement.[3][4][5]

The combination of these two pharmacophores in a molecule like 4-(Piperidin-3-yl)pyrimidine suggests a high potential for interaction with key regulators of cell growth and survival. Many pyrimidine derivatives have been developed as inhibitors of protein kinases, which are often dysregulated in cancer.[1][6][7] Specifically, cyclin-dependent kinases (CDKs), which are critical for cell cycle progression, are a prominent target for pyrimidine-based inhibitors.[6][8][9] The deregulation of CDKs is a frequent event in a multitude of human cancers, making them a prime target for therapeutic intervention.[6]

This document provides a comprehensive guide for the initial screening of 4-(Piperidin-3-yl)pyrimidine dihydrochloride, a novel compound with therapeutic potential, against a panel of cancer cell lines. The following protocols are designed to be a self-validating system, providing a robust framework to assess the compound's anti-proliferative and cytotoxic effects, and to begin to elucidate its mechanism of action.

II. Pre-Screening Considerations: Setting the Stage for Robust Data

Before initiating any cell-based assays, it is crucial to properly characterize and prepare the test compound.

Compound Handling and Stock Solution Preparation
  • Purity and Identity Confirmation: The purity and identity of 4-(Piperidin-3-yl)pyrimidine dihydrochloride should be confirmed by analytical methods such as LC-MS and ¹H-NMR. Impurities can significantly impact experimental results.

  • Solubility Testing: Determine the solubility of the compound in various cell culture-compatible solvents (e.g., DMSO, ethanol, PBS). For initial screening, DMSO is a common choice. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent. Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Line Selection and Culture

The choice of cancer cell lines is critical for a meaningful screen. A diverse panel of cell lines from different cancer types (e.g., breast, lung, colon, leukemia) should be selected.[10] It is also beneficial to include cell lines with known genetic backgrounds (e.g., specific mutations in oncogenes or tumor suppressor genes) to potentially identify biomarkers of sensitivity.

General Cell Culture Protocol:

  • Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Regularly monitor cell morphology and test for mycoplasma contamination.

III. Phase 1: Primary Screening for Anti-Proliferative Activity

The initial phase of screening aims to identify the concentration range at which 4-(Piperidin-3-yl)pyrimidine dihydrochloride exhibits anti-proliferative effects.

Workflow for Primary Anti-Proliferative Screening

Primary Screening Workflow A Seed Cells in 96-well Plates B Prepare Serial Dilutions of Compound A->B 24h incubation C Treat Cells with Compound for 72h B->C D Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) C->D E Determine IC50 Values D->E Data Analysis F Select Hit Cell Lines for Further Study E->F Based on potency

Caption: A streamlined workflow for the initial assessment of the anti-proliferative effects of the test compound.

Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Materials:

  • Cancer cell lines

  • 96-well plates

  • 4-(Piperidin-3-yl)pyrimidine dihydrochloride stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(Piperidin-3-yl)pyrimidine dihydrochloride in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the exponential growth phase during the assay.
Compound Concentration Range 0.01 µM - 100 µM (logarithmic dilutions)Covers a broad range to accurately determine the IC50 value.
Incubation Time 72 hoursAllows for multiple cell doubling times, providing a robust measure of anti-proliferative effects.
Solvent Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.

IV. Phase 2: Mechanistic Elucidation of "Hit" Cell Lines

Once cell lines sensitive to 4-(Piperidin-3-yl)pyrimidine dihydrochloride are identified, the next step is to investigate the underlying mechanism of action.

Potential Signaling Pathways to Investigate

Given the pyrimidine core, it is plausible that the compound targets protein kinases involved in cell cycle regulation.

CDK Signaling Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CycD Cyclin D CycD->CDK46 activates E2F E2F Rb->E2F inhibits CycE Cyclin E E2F->CycE promotes transcription CDK2 CDK2 DNA_rep DNA Replication CDK2->DNA_rep promotes CycE->CDK2 activates

Caption: Simplified representation of the CDK-mediated G1/S cell cycle transition, a common target for pyrimidine-based inhibitors.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • "Hit" cancer cell lines

  • 6-well plates

  • 4-(Piperidin-3-yl)pyrimidine dihydrochloride

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Protocol: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • "Hit" cancer cell lines

  • 6-well plates

  • 4-(Piperidin-3-yl)pyrimidine dihydrochloride

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and follow the manufacturer's protocol for the Annexin V-FITC Apoptosis Detection Kit. This typically involves resuspending the cells in binding buffer and adding Annexin V-FITC and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

V. Phase 3: Target Engagement and Downstream Signaling

If the compound induces cell cycle arrest or apoptosis, it is important to investigate its effect on the presumed molecular targets.

Protocol: Western Blotting for Key Signaling Proteins

Western blotting can be used to assess the phosphorylation status and expression levels of proteins in relevant signaling pathways.[12]

Materials:

  • "Hit" cancer cell lines

  • 6-well plates

  • 4-(Piperidin-3-yl)pyrimidine dihydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Rb, anti-Rb, anti-CDK4, anti-Cyclin D1, anti-PARP, anti-cleaved PARP)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the compound for a shorter duration (e.g., 2-24 hours) to capture early signaling events. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Densitometric analysis can be used to quantify changes in protein expression and phosphorylation.

VI. Data Interpretation and Next Steps

The collective data from these assays will provide a comprehensive initial profile of 4-(Piperidin-3-yl)pyrimidine dihydrochloride's anti-cancer activity.

AssayPositive Result IndicationNext Steps
MTT Assay Potent IC50 values in specific cell lines.Proceed to mechanistic studies in sensitive ("hit") cell lines.
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G1 arrest).Investigate the effect on key cell cycle regulatory proteins (e.g., CDKs, cyclins, Rb).
Apoptosis Assay Increase in Annexin V positive cells.Investigate the activation of apoptotic pathways (e.g., caspase cleavage).
Western Blotting Altered phosphorylation or expression of target proteins.Consider in vitro kinase assays to confirm direct inhibition of the target.[13]

VII. Conclusion

This guide provides a structured and scientifically rigorous approach to the initial in vitro screening of 4-(Piperidin-3-yl)pyrimidine dihydrochloride. By systematically evaluating its anti-proliferative effects and delving into its mechanism of action, researchers can build a strong foundation for further preclinical development of this promising compound. It is imperative to remember that these are foundational protocols and may require optimization based on the specific characteristics of the compound and the cell lines being used.

VIII. References

  • Laurenzana, A., et al. (2016). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. PLoS ONE, 11(12), e0168308. [Link]

  • Zheng, Y., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 187-199. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1085-1106. [Link]

  • El-Naggar, A. M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5089. [Link]

  • Kumar, A., et al. (2018). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 15(10), 1058-1067. [Link]

  • Kumar, D., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(15), 10565-10578. [Link]

  • Guarneri, V., et al. (2018). CDK 4/6 Inhibitors as Single Agent in Advanced Solid Tumors. Frontiers in Oncology, 8, 609. [Link]

  • Kim, D. C., et al. (2012). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. Bioorganic & Medicinal Chemistry, 20(13), 4045-4053. [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of Heterocyclic Chemistry, 54(4), 2413-2420. [Link]

  • Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Al-Ostath, S., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. BMC Chemistry, 17(1), 10. [Link]

  • Karuppasamy, K., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5163. [Link]

  • Karuppasamy, K., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5163. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 76, 128989. [Link]

  • Brown, A., & Sager, J. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 327. [Link]

  • Schwartz, P. A., & Murray, B. W. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 161-166. [Link]

  • ResearchGate. (2019). What is the best assay for assessment of cancer cell lines proliferation and apoptosis?. Retrieved from [Link]

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Tork, B., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 10, 1374. [Link]

Sources

Application

LC-MS method for 4-(Piperidin-3-yl)pyrimidine dihydrochloride

Executive Summary This guide details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: N/A for specific salt, Free...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: N/A for specific salt, Free base related analogs common).[1]

The target analyte presents two distinct analytical challenges:

  • High Polarity: The presence of a secondary amine on the piperidine ring and the pyrimidine nitrogens results in a low logP (predicted < 1.0), leading to poor retention on conventional C18 columns.

  • Salt Burden: The dihydrochloride counter-ions pose a risk of ion suppression and source corrosion if not managed via divert valves or chromatographic separation.

This protocol prioritizes Hydrophilic Interaction Liquid Chromatography (HILIC) as the primary separation mode due to its superior retention of polar basic amines, with High-pH Reversed-Phase (RP) provided as a robust orthogonal alternative.[1]

Compound Profile & Analytical Strategy

PropertyValue (Approx.)Analytical Implication
Formula (Free Base) C

H

N

MW = 163.22 g/mol .[1] Target [M+H]

= 164.1
Basicity (pKa) ~11.0 (Piperidine)Highly charged at neutral/acidic pH.
LogP < 1.0 (Hydrophilic)Elutes in void volume on C18 at acidic pH.
Salt Form 2HClRequires chloride separation to prevent MS source fouling.
Method Selection Logic
  • Why HILIC? At acidic pH (standard LC-MS conditions), the piperidine nitrogen is protonated (

    
    ). On a C18 column, this charged species is unretained. HILIC exploits this polarity, using water as the "strong" solvent to retain the charged amine on a polar stationary phase (e.g., Amide or Silica).
    
  • Why Not Ion-Pairing? Reagents like TFA or HFBA suppress MS signals and contaminate the system.[1]

  • Why High-pH RP (Alternative)? At pH 10-11, the amine is deprotonated (neutral), allowing retention on hybrid C18 columns.[1] However, HILIC provides better sensitivity due to high organic mobile phase enhancing desolvation.

Workflow Visualization

The following diagram illustrates the decision logic and instrument configuration required for this analysis.

MethodStrategy Analyte Analyte: 4-(Piperidin-3-yl)pyrimidine (Polar, Basic, 2HCl Salt) Check Check LogP & pKa Analyte->Check Decision Separation Mode? Check->Decision LogP < 1 pKa ~11 HILIC Primary: HILIC Mode (Amide/ZIC-HILIC) Retains Charged Species Decision->HILIC Best Sensitivity HighPH Alternative: High pH RP (Hybrid C18, pH 10) Retains Neutral Species Decision->HighPH Robustness MS_Config MS Configuration: ESI+ Mode Divert Valve (0-1 min) HILIC->MS_Config HighPH->MS_Config

Figure 1: Method selection strategy highlighting HILIC as the preferred mode for polar basic amines.

Primary Protocol: HILIC-MS/MS[1]

This method uses an Amide stationary phase, which forms a water-rich layer on the surface, interacting with the polar analyte via hydrogen bonding and electrostatic forces.

Reagents & Materials
  • Column: Waters XBridge Amide or TSKgel Amide-80 (2.1 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water (pH 3.75). Buffer controls ionization and peak shape.[1]

  • Mobile Phase B (MPB): Acetonitrile (LC-MS Grade).[1]

  • Diluent: 90:10 Acetonitrile:Water (v/v). Critical: Diluent must match initial gradient to prevent peak distortion.

LC Conditions
  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

  • Gradient:

    Time (min) %A (Aqueous) %B (Organic) Event
    0.0 10 90 Load
    1.0 10 90 Isocratic Hold
    5.0 40 60 Elution Gradient
    5.1 10 90 Re-equilibration

    | 8.0 | 10 | 90 | End |[1]

MS/MS Parameters (ESI Positive)
  • Source: Electrospray Ionization (ESI+)[2]

  • Spray Voltage: 3500 V

  • Gas Temps: 350°C (Sheath), 300°C (Aux)

  • MRM Transitions:

    • Quantifier: 164.1

      
       84.1 (Piperidine ring fragment)
      
    • Qualifier: 164.1

      
       121.1 (Loss of propyl/fragmentation of pyrimidine)
      
    • Note: Exact collision energies (CE) must be optimized, typically 20-35 eV.[1]

Alternative Protocol: High-pH Reversed Phase

Use this method if HILIC equilibration times are too slow for throughput requirements.

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm). Must be alkali-resistant.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0, adjusted with NH

    
    OH).
    
  • Mobile Phase B: Acetonitrile.[3]

  • Mechanism: High pH deprotonates the piperidine amine, rendering the molecule neutral and retainable on C18.

Validation & Quality Control

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting) is recommended to improve accuracy at the lower end of the curve.
    
Matrix Effects (Critical for HILIC)

HILIC is susceptible to suppression from phospholipids.

  • Test: Compare analyte response in "Post-Extraction Spike" vs. "Neat Solution".

  • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

  • Mitigation: If suppression is observed, use an Isotopically Labeled Internal Standard (SIL-IS), such as 4-(Piperidin-3-yl)pyrimidine-d4 .[1]

Salt Management (Divert Valve)

The dihydrochloride salt introduces significant Cl


 ions.[1]
  • Protocol: Set the MS divert valve to "Waste" for the first 1.0 minute (HILIC) or dead volume time (RP).

  • Reasoning: Chloride ions elute early in HILIC (near void) or with the solvent front. diverting them prevents salt deposits on the ESI cone.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Elution / Split Peaks Mismatched DiluentEnsure sample diluent is

85% Acetonitrile (HILIC mode). Aqueous diluents cause "solvent wash" effects.
Retention Time Drift pH InstabilityHILIC retention is sensitive to pH. Ensure Ammonium Formate buffer is fresh and pH checked.
Low Sensitivity Ion SuppressionCheck for co-eluting phospholipids. Perform Phospholipid Removal (e.g., Ostro plates) or extend gradient.
Source Contamination Salt BuildupVerify Divert Valve timing. Wash MS source cone daily if running high concentrations (>10 µg/mL).

References

  • Guillarme, D., et al. "Hydrophilic interaction chromatography: the pros and cons."[4] LCGC International, 2013. Link

  • Jian, W., et al. "HILIC-MS/MS for the determination of polar basic compounds in plasma." Bioanalysis, 2010. Link

  • Waters Corporation. "Strategies for the Retention of Polar Compounds." Application Note 720001086EN. Link

  • PubChem. "4-[(3R)-pyrrolidin-3-yl]pyrimidine Compound Summary."[1][5] (Structural analog reference for pKa/LogP inference). Link

  • McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for separation of ionized solutes in hydrophilic interaction chromatography." Journal of Chromatography A, 2017. Link

Sources

Method

Application Note: Structural Elucidation and Quality Control of 4-(Piperidin-3-yl)pyrimidine Dihydrochloride via High-Field NMR

Introduction The fragment 4-(piperidin-3-yl)pyrimidine is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules. In its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The fragment 4-(piperidin-3-yl)pyrimidine is a critical pharmacophore in medicinal chemistry, particularly in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules. In its stable storage form, it often exists as a dihydrochloride salt (2HCl) .

Ensuring the integrity of this building block is paramount. The "dihydrochloride" designation implies a specific stoichiometry that affects solubility, reactivity, and molecular weight calculations for downstream synthesis. However, these salts are often hygroscopic and prone to variable protonation states.

This Application Note provides a definitive protocol for the NMR analysis of 4-(piperidin-3-yl)pyrimidine dihydrochloride. It addresses the challenges of signal overlap in the aliphatic region, the observation of exchangeable amine protons, and the validation of salt stoichiometry.

Experimental Protocol

Materials and Reagents[1]
  • Analyte: 4-(Piperidin-3-yl)pyrimidine dihydrochloride (>98% purity).

  • Solvent: Dimethyl sulfoxide-

    
     (DMSO-
    
    
    
    ) with 0.03% v/v TMS (Tetramethylsilane).
    • Note: DMSO-

      
       is preferred over 
      
      
      
      to prevent the exchange of amine protons (
      
      
      ), which are critical for confirming the salt form.
  • Tubes: 5 mm high-precision NMR tubes (Wilmad 528-PP or equivalent).

Sample Preparation Workflow

The salt is hygroscopic. Rapid handling is required to prevent water uptake, which broadens exchangeable signals.

SamplePrep Weigh Weighing 10-15 mg Sample Dry Drying (Optional) Vacuum Oven 40°C Weigh->Dry If wet Solvent Solvent Addition 600 µL DMSO-d6 Weigh->Solvent Dry->Solvent Mix Homogenization Vortex (30s) Sonicate (if needed) Solvent->Mix Transfer Transfer To 5mm Tube Mix->Transfer

Figure 1: Sample preparation workflow emphasizing moisture control.

Acquisition Parameters

For quantitative analysis (stoichiometry checks), relaxation delays must be sufficient to allow full magnetization recovery of the aromatic protons.

ParameterSettingRationale
Field Strength

400 MHz
Required to resolve piperidine methylene multiplets.
Pulse Sequence zg30 or zgStandard 1D proton. 30° flip angle improves repetition rate.
Spectral Width -2 to 14 ppmCovers high-field aliphatics and low-field acidic protons.
Relaxation Delay (D1) 10 - 15 secondsCritical: Ensures accurate integration of aromatic signals (

).
Scans (NS) 16 or 32Sufficient S/N for >10 mg sample.
Temperature 298 K (25°C)Standardizing temperature minimizes chemical shift drift of water/NH.

Spectral Analysis and Assignment

Structural Overview

The molecule possesses two distinct ring systems:[1]

  • Pyrimidine Ring: Aromatic, electron-deficient. Contains 3 protons (H2, H5, H6).

  • Piperidine Ring: Aliphatic, chair conformation. Contains a chiral center at C3.

  • Salt Protons: Two HCl equivalents imply protonation of the piperidine secondary amine (

    
    ) and likely the pyrimidine N1 or N3.
    
Assignment Logic

The assignment relies on chemical shift theory and scalar coupling (


-coupling).
  • Aromatic Region (8.0 - 9.5 ppm):

    • H2 (Pyrimidine): Most deshielded singlet (or doublet with very small

      
      ). Located between the two nitrogens.
      
    • H6 (Pyrimidine): Deshielded doublet (

      
       Hz). Adjacent to one nitrogen.[2][3][4][5][6][7]
      
    • H5 (Pyrimidine): Least deshielded aromatic doublet (

      
       Hz).
      
  • Aliphatic Region (1.5 - 3.5 ppm):

    • H3 (Piperidine): Methine proton.[8] Deshielded by the attached pyrimidine ring.

    • H2 & H6 (Piperidine): Methylene protons adjacent to the ammonium nitrogen (

      
      ). Significantly deshielded.
      
    • H4 & H5 (Piperidine): Upfield methylenes.

  • Exchangeable Region (> 9.0 ppm):

    • Piperidine

      
      :  Broad signals, often split into two distinct peaks if rotation is slow or H-bonding is specific.
      
    • Pyrimidine

      
      :  Very broad, often >12 ppm or merged with solvent exchange.
      
Chemical Shift Table (DMSO- )
PositionType

(ppm)
Multiplicity

(Hz)
Interpretation
Pyrimidine
2CH9.15 - 9.25s (br)-Between N atoms; most deshielded.
6CH8.80 - 8.90d5.2Ortho to N; couples with H5.
5CH7.60 - 7.70d5.2Meta to N; couples with H6.[9][10]
Piperidine

NH9.00 - 9.80br s (1H x 2)-Ammonium protons. Broad due to exchange.
2 (eq/ax)

3.30 - 3.50m-

to

; diastereotopic.
6 (eq/ax)

3.10 - 3.30m-

to

; overlaps with water/H2.
3CH3.40 - 3.60m-

to Pyrimidine; chiral center.
4, 5

1.60 - 2.10m (complex)-

to

.
Other

Solvent~3.33s-Variable shift based on acidity/conc.[1]
HClAcid> 10.0br-Excess acid protons (if non-stoichiometric).

Note: Chemical shifts are approximate and concentration-dependent, especially for salts.

Assignment Workflow (Logic Tree)

AssignmentLogic Start Start Analysis Aromatic Check Aromatic Region (7.5 - 9.5 ppm) Start->Aromatic Aliphatic Check Aliphatic Region (1.5 - 3.6 ppm) Start->Aliphatic Count Count Protons: Expect 3 signals (1:1:1) Aromatic->Count Coupling Check Coupling (J ~ 5Hz) Count->Coupling AssignPyr Assign Pyrimidine: H2 (s), H6 (d), H5 (d) Coupling->AssignPyr Integration Integration Check: Total 9 Protons Aliphatic->Integration AssignPip Assign Piperidine: Deshielded (H2, H3, H6) Shielded (H4, H5) Integration->AssignPip

Figure 2: Logic tree for signal assignment and verification.

Salt Stoichiometry Validation

One of the most common issues with this reagent is the loss of HCl (forming the monohydrochloride) or the presence of excess acid.

Calculation Method:

  • Calibrate the spectrum using the Pyrimidine H5 doublet (integral = 1.00).

  • Integrate the Piperidine

    
     region (approx 9.0 - 10.0 ppm).
    
  • Expected Integral: 2.00 (representing two protons on the piperidine nitrogen).

  • Observation:

    • If Integral

      
       2.0: Piperidine is fully protonated.
      
    • If Integral < 2.0: Partial free base or rapid exchange with water (check water peak width).

    • Note: The second HCl equivalent often protonates the Pyrimidine. This proton is usually in very fast exchange and may not integrate stoichiometrically as a discrete peak, but its presence is confirmed by the downfield shift of the Pyrimidine H2/H6 signals compared to the free base.

Troubleshooting & Tips

  • Broad Lines: If the spectrum appears broad, the salt may contain paramagnetic impurities or the concentration is too high, leading to viscosity issues. Dilute to < 10 mg/0.6 mL.

  • Missing NH Signals: If the sample is "wet" (contains

    
    ), the amine protons will exchange rapidly with water, broadening into the baseline.
    
    • Solution: Dry the solid sample in a vacuum desiccator over

      
       overnight before dissolving in fresh ampoule-grade DMSO-
      
      
      
      .
  • Water Overlap: The water signal in DMSO typically appears around 3.33 ppm, which often overlaps with the piperidine H2/H6 signals.

    • Solution: Run the experiment at a slightly elevated temperature (e.g., 313 K) to shift the water peak upfield, revealing the masked multiplets.

References

  • Compound Data: National Center for Biotechnology Information. (2023).[4][6][8][9] PubChem Compound Summary for CID 146675434, 4-(Piperidin-3-yl)pyrimidine hydrochloride. Retrieved from [Link]

  • NMR of Salts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for amine salt shifts).
  • Heterocycle Shifts: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Reference for Pyrimidine/Piperidine coupling constants).
  • Solvent Impurities: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 4-(Piperidin-3-yl)pyrimidine Dihydrochloride in the Synthesis of Potent Renin Inhibitors

Introduction: The Strategic Importance of Renin Inhibition and the Pyrimidine-Piperidine Scaffold The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Renin Inhibition and the Pyrimidine-Piperidine Scaffold

The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular homeostasis. The aspartyl protease renin catalyzes the initial, rate-limiting step of this pathway: the conversion of angiotensinogen to angiotensin I. Consequently, direct inhibition of renin is a highly effective therapeutic strategy for managing hypertension and related cardiovascular and renal diseases.[1][2] The first-in-class direct renin inhibitor, Aliskiren, validated this approach, spurring further research into novel, non-peptidic small molecules with improved pharmacological profiles.[3][4]

Within this landscape, the N-(piperidin-3-yl)pyrimidine scaffold has emerged as a privileged structural motif in the design of next-generation renin inhibitors. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-(Piperidin-3-yl)pyrimidine dihydrochloride , a key intermediate, in the synthesis of this promising class of therapeutic agents. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer insights into the rationale behind experimental choices, empowering researchers to leverage this versatile building block in their drug discovery programs.

The core advantage of the (piperidin-3-yl)pyrimidine moiety lies in its elegant solution to a key pharmacophoric requirement. Structure-based drug design has revealed that a basic amine is essential for anchoring the inhibitor within the renin active site through ionic interactions with the catalytic dyad of two aspartic acid residues (Asp32 and Asp215).[1][5] The piperidine ring serves as a robust, three-dimensional scaffold to present this crucial amine in the correct spatial orientation, while the pyrimidine ring can be functionalized to occupy other key binding pockets (S1/S3), significantly enhancing potency and selectivity.[1] The use of 4-(Piperidin-3-yl)pyrimidine dihydrochloride offers a practical and efficient entry point into the synthesis of these complex molecules.

Core Synthetic Strategy: A Modular Approach

The synthesis of N-(piperidin-3-yl)pyrimidine-based renin inhibitors is best approached in a modular fashion. The piperidine nitrogen's reactivity must be managed to allow for the selective formation of an amide bond with the "backbone" of the inhibitor. This is typically achieved through a protection-coupling-deprotection sequence.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Intermediate Preparation cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Deprotection A 4-(Piperidin-3-yl)pyrimidine dihydrochloride (Starting Material) B N-Boc Protection A->B Boc2O, Base C tert-butyl 3-(pyrimidin-4-yl)piperidine- 1-carboxylate (Protected Intermediate) B->C E Amide Coupling C->E D Renin Inhibitor Carboxylic Acid Fragment (R-COOH) D->E HATU, DIEA F N-Boc Protected Final Compound E->F G Acidic Deprotection F->G HCl or TFA H Final Renin Inhibitor (e.g., as HCl salt) G->H

Caption: General Synthetic Workflow for Renin Inhibitors.

Experimental Protocols and Methodologies

The following protocols are presented as a validated, self-contained guide. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Protocol 1: N-Boc Protection of 4-(Piperidin-3-yl)pyrimidine

Rationale: The piperidine secondary amine is a potent nucleophile that would interfere with the desired amide bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions that are often compatible with the final compound's stability.[6] Dichloromethane (DCM) is a common solvent for this reaction due to its inertness and ability to dissolve both the starting material (after neutralization) and reagents. A mild organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is used to neutralize the dihydrochloride salt and scavenge the acid generated during the reaction.

Materials:

  • 4-(Piperidin-3-yl)pyrimidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 4-(Piperidin-3-yl)pyrimidine dihydrochloride (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add triethylamine (2.2-2.5 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes. The suspension should become a clearer solution as the free base is formed.

  • To this solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) portion-wise or as a solution in DCM.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate, typically as a solid or viscous oil that can be used in the next step without further purification.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants.
Base Triethylamine (TEA)Neutralizes HCl salt, scavenges acid byproduct.
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)Efficiently installs the acid-labile Boc group.
Temperature 0 °C to Room TemperatureControls initial reactivity, then allows reaction to proceed to completion.
Typical Yield >90%High-yielding and clean transformation.
Protocol 2: Amide Coupling of Protected Intermediate with a Carboxylic Acid Fragment

Rationale: This step forms the key amide bond that connects the (piperidin-3-yl)pyrimidine headgroup to the rest of the renin inhibitor molecule. Peptide coupling reagents are employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by the piperidine amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization if the carboxylic acid component contains a stereocenter.[7] DIEA is used as a non-nucleophilic base to maintain basic conditions required for the coupling.

Materials:

  • tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate (from Protocol 1)

  • Target Carboxylic Acid (R-COOH) (e.g., a suitably protected amino acid derivative)

  • HATU

  • Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (approx. 10-15 mL per gram).

  • Add HATU (1.1 eq) and DIEA (2.0-3.0 eq) to the solution. Stir at room temperature for 15-30 minutes to pre-activate the acid.

  • Add a solution of tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate (1.05 eq) in a small amount of anhydrous DMF to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the N-Boc protected final compound.

ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic solvent, excellent for solubility of reactants.
Coupling Reagent HATUHigh efficiency, low rate of side reactions.
Base DIEANon-nucleophilic base to facilitate coupling.
Temperature Room TemperatureSufficient for amide bond formation.
Typical Yield 60-85%Dependent on the complexity of the carboxylic acid fragment.
Protocol 3: Final Deprotection to Yield the Active Renin Inhibitor

Rationale: The final step is the removal of the Boc protecting group to unmask the basic piperidine amine, which is crucial for binding to the renin active site. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common choice as it is highly effective and the excess acid and solvent can be easily removed in vacuo.[7][8] Alternatively, a solution of HCl in an organic solvent like 1,4-dioxane or methanol can be used, which directly yields the hydrochloride salt of the final product, often aiding in purification by crystallization.[9]

Materials:

  • N-Boc protected final compound (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • OR: 4M HCl in 1,4-Dioxane

  • Diethyl ether

Procedure (TFA Method):

  • Dissolve the N-Boc protected compound (1.0 eq) in anhydrous DCM (10-20% v/v solution).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq, often used as a 20-50% solution in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting residue can be purified by preparative HPLC or by precipitating the hydrochloride salt by dissolving the residue in a minimal amount of alcohol and adding ethereal HCl.

Procedure (HCl in Dioxane Method):

  • Dissolve the N-Boc protected compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture for 1-4 hours. The hydrochloride salt of the product will often precipitate from the solution.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final renin inhibitor as its hydrochloride salt.[9]

Mechanism of Action and Structural Insights

The potency of the final N-(piperidin-3-yl)pyrimidine-5-carboxamide inhibitor is derived from its specific interactions within the active site of the renin enzyme.

G cluster_renin Renin Active Site cluster_inhibitor Inhibitor Molecule Asp32 Asp32 Asp215 Asp215 S1_S3_Pocket S1/S3 Pocket (Hydrophobic) Piperidine_NH Piperidine Amine (-NH2+) Piperidine_NH->Asp32 Ionic Interaction Piperidine_NH->Asp215 Ionic Interaction Pyrimidine_Core Functionalized Pyrimidine Core Pyrimidine_Core->S1_S3_Pocket Hydrophobic Interaction

Caption: Key Inhibitor-Enzyme Interactions.

The protonated secondary amine of the piperidine ring forms strong, charge-based hydrogen bonds with the carboxylate side chains of the catalytic aspartate residues, Asp32 and Asp215.[1] This interaction is the primary anchor for the inhibitor. The pyrimidine ring and its substituents are designed to fit into the large, hydrophobic S1/S3 pocket, displacing water molecules and establishing favorable van der Waals contacts, which contributes significantly to the overall binding affinity and potency.[1] The strategic combination of these interactions, facilitated by the 4-(piperidin-3-yl)pyrimidine scaffold, leads to highly potent and selective renin inhibition.

Conclusion

4-(Piperidin-3-yl)pyrimidine dihydrochloride is a high-value, strategic intermediate for the synthesis of a novel and potent class of direct renin inhibitors. Its structure provides a pre-organized scaffold to correctly position the critical basic amine for active site binding, while the pyrimidine core offers a versatile handle for synthetic elaboration to optimize potency and pharmacokinetic properties. The protection-coupling-deprotection strategy outlined in these application notes represents a robust and reliable pathway for the synthesis of these target molecules. By understanding the rationale behind each synthetic step and the key molecular interactions driving inhibitory activity, research and development teams can effectively utilize this building block to accelerate the discovery of new therapies for hypertension and related cardiovascular diseases.

References

  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
  • De Nanteuil, G., et al. (2014). Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. The Journal of organic chemistry, 79(13), 6041–6051. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Total Synthesis of “Aliskiren”: The First Renin Inhibitor in Clinical Practice for Hypertension. Accounts of chemical research, 48(3), 743–752. Available at: [Link]

  • Whitten, J. P., et al. (1991). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of medicinal chemistry, 34(3), 1137–1143. Available at: [Link]

  • Kamal, A., et al. (2017). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Letters in Drug Design & Discovery, 14(7), 803-812. Available at: [Link]

  • Abdel-rahman, A. A., et al. (2023). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. Molecules (Basel, Switzerland), 28(12), 4851. Available at: [Link]

  • Al-Khafaji, K., & Taha, K. (2024). Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. International Journal of Molecular Sciences, 25(3), 1735. Available at: [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules (Basel, Switzerland), 29(5), 1083. Available at: [Link]

  • Imaeda, Y., et al. (2016). Structure-based design of a new series of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors. Bioorganic & medicinal chemistry, 24(22), 5806–5818. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1085-1100. Available at: [Link]

  • Arulmozhi, D., & Ponnuswamy, M. N. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules (Basel, Switzerland), 27(16), 5122. Available at: [Link]

  • Lestari, D., & Jasrin, T. A. (2023). Investigation renin inhibitor activity from flavonoids derivates by in silico study. Heliyon, 9(4), e15264. Available at: [Link]

  • Nussberger, J., & Webb, R. L. (2008). Renin inhibition with aliskiren. Current opinion in investigational drugs (London, England : 2000), 9(9), 980–987. Available at: [Link]

  • Talele, T. T. (2016). Recent Advances in Pyrimidine-Based Drugs. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(3), 215–247. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4215-4248. Available at: [Link]

  • Musso, L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (Basel, Switzerland), 29(2), 485. Available at: [Link]

  • Bories, C., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances, 12(31), 20083-20093. Available at: [Link]

  • Kumar, A. et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 3(4), 820-825. Available at: [Link]

Sources

Method

Application Note: 4-(Piperidin-3-yl)pyrimidine Dihydrochloride in Akt Inhibitor Design

Abstract This application note details the strategic integration of 4-(Piperidin-3-yl)pyrimidine dihydrochloride into Hit-to-Lead (H2L) and Lead Optimization campaigns targeting Protein Kinase B (Akt). Unlike the symmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic integration of 4-(Piperidin-3-yl)pyrimidine dihydrochloride into Hit-to-Lead (H2L) and Lead Optimization campaigns targeting Protein Kinase B (Akt). Unlike the symmetric 4-piperidyl isomers found in first-generation inhibitors (e.g., Capivasertib precursors), the 3-piperidyl variant introduces a chiral vector that allows medicinal chemists to explore novel solvating regions within the ATP-binding pocket. This guide provides validated protocols for chemical handling, enzymatic benchmarking via TR-FRET, and cellular mechanism-of-action verification.

Introduction: The Scaffold Advantage

The PI3K/Akt/mTOR pathway is the most frequently dysregulated signaling network in human cancer. Developing ATP-competitive inhibitors for Akt (isoforms 1, 2, and 3) requires a "hinge-binding" motif connected to a solubilizing group that extends into the solvent-exposed region.

4-(Piperidin-3-yl)pyrimidine serves as a "Privileged Scaffold" (Figure 1).

  • The Pyrimidine Ring: Acts as the hinge binder, forming hydrogen bonds with the backbone residues (e.g., Ala230 in Akt1) of the kinase ATP pocket.

  • The Piperidine Ring: Provides a saturated, rigid linker.

  • The 3-Position (Meta) Vector: Unlike the linear 4-position, the 3-position creates a "kinked" geometry. This allows the N-substituent to access distinct sub-pockets, often improving selectivity against closely related AGC kinases (like PKA or ROCK) by exploiting subtle steric differences.

Why the Dihydrochloride Salt? The free base amine is often an oil or low-melting solid prone to oxidation. The dihydrochloride salt is the preferred reagent form due to:

  • Stoichiometric Precision: It is a crystalline solid, allowing for accurate weighing during library synthesis.

  • Stability: Enhanced shelf-life and resistance to oxidative degradation.

  • Solubility: High water solubility facilitates aqueous workups, though it requires neutralization prior to organic coupling reactions.

Signal Transduction Context

Understanding the inhibition point is critical for assay design. Akt is activated by PIP3 recruitment to the membrane, followed by dual phosphorylation.

AktPathway RTK RTK (Growth Factor Receptor) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt_Inactive Akt (Inactive) PIP3->Akt_Inactive Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates PDK1 PDK1 Akt_Active Akt (Active) pT308 / pS473 PDK1->Akt_Active Phosphorylates T308 mTORC2 mTORC2 mTORC2->Akt_Active Phosphorylates S473 Akt_Inactive->Akt_Active Activation Substrates Downstream Targets (GSK3β, FOXO, BAD) Akt_Active->Substrates Phosphorylation Inhibitor 4-(Piperidin-3-yl)pyrimidine Derivatives Inhibitor->Akt_Active ATP-Competitive Inhibition

Figure 1: The PI3K/Akt signaling cascade. The scaffold described herein targets the ATP-binding site of Active Akt, preventing phosphorylation of downstream substrates.

Protocol: Chemical Synthesis & Handling

Objective: To couple the 4-(Piperidin-3-yl)pyrimidine scaffold to a core electrophile (e.g., an aryl chloride or carboxylic acid) while managing the salt form.

Reagents
  • Scaffold: 4-(Piperidin-3-yl)pyrimidine dihydrochloride.

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: DMF (Dimethylformamide) or DMA (Dimethylacetamide).

  • Coupling Agent (if Amide): HATU.

Step-by-Step Methodology
  • Salt Neutralization (In Situ):

    • Unlike free amines, the dihydrochloride salt is acidic. You must use at least 3.0 equivalents of base (DIPEA) to neutralize the two HCl molecules and deprotonate the piperidine nitrogen for nucleophilic attack.

    • Tip: Pre-mix the scaffold and base in the solvent for 10 minutes before adding the electrophile to ensure full solubility.

  • Reaction Setup (Nucleophilic Aromatic Substitution - SNAr):

    • Vessel: Microwave vial (preferred) or round-bottom flask.

    • Mix: Dissolve 1.0 eq of Electrophile (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) in DMF.

    • Add: 1.2 eq of 4-(Piperidin-3-yl)pyrimidine dihydrochloride.

    • Add: 3.5 eq of DIPEA.

    • Condition: Heat to 80–100°C for 2–4 hours. (Microwave: 100°C for 30 mins).

  • Chiral Separation (Critical):

    • The 3-substituted piperidine creates a chiral center. The synthesized product will be racemic.

    • Action: Separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: CO2 / Methanol + 0.1% Diethylamine.

    • Note: Usually, only one enantiomer (often the S-isomer for specific binding pockets) will show nanomolar potency.

Protocol: In Vitro Enzymatic Assay (TR-FRET)

Objective: Determine the IC50 of the synthesized inhibitor against recombinant Akt1/2. We utilize the LanthaScreen™ Eu Kinase Binding Assay format, which measures the displacement of a tracer from the kinase active site.[1]

Materials
  • Kinase: Recombinant Human Akt1 (active).

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

  • Antibody: LanthaScreen™ Eu-anti-His Tag Antibody.

  • Buffer: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

Assay Procedure
  • Compound Preparation:

    • Prepare a 10-point dose-response curve of the inhibitor in 100% DMSO (starting at 10 µM, 3-fold dilution).

    • Dilute 100-fold into Kinase Buffer A (Final DMSO concentration = 1%).

  • Plate Setup (384-well White Low-Volume Plate):

    • 5 µL of diluted Inhibitor.[1][2]

    • 5 µL of Kinase/Antibody Mix (Final conc: 5 nM Akt1, 2 nM Eu-Antibody).

    • 5 µL of Tracer 236 (Final conc: varies by batch, typically 5–10 nM).

  • Incubation:

    • Cover plate and incubate for 60 minutes at Room Temperature (20–25°C) in the dark.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., BMG PHERAstar or Tecan).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor).

  • Data Analysis:

    • Calculate TR-FRET Ratio = (Signal 665 nm / Signal 615 nm).

    • Plot Ratio vs. log[Inhibitor] to determine IC50.

    • Validation: Staurosporine control IC50 should be ~10–20 nM.

Protocol: Cellular Mechanism of Action (Western Blot)

Objective: Confirm the inhibitor engages Akt in a cellular context by monitoring the dephosphorylation of Akt at S473 and T308. Note: ATP-competitive inhibitors often cause hyperphosphorylation of Akt initially (due to protecting the site from phosphatases) or loss of phosphorylation depending on the specific feedback loop dynamics; however, downstream targets (e.g., p-S6, p-PRAS40) must show dose-dependent inhibition.

Cell Lines
  • LNCaP (Prostate Cancer, PTEN-null, high basal p-Akt).

  • PC3 (Prostate Cancer, PTEN-null).

Procedure
  • Treatment:

    • Seed LNCaP cells (5 x 10^5 cells/well) in 6-well plates.

    • Starve cells in serum-free media for 12 hours (optional, to reduce noise).

    • Treat with Inhibitor (0, 10, 100, 1000 nM) for 2 hours .

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate and NaF must be fresh).

  • Immunoblotting:

    • Load 20–30 µg total protein on 4–12% Bis-Tris Gel.

    • Transfer to Nitrocellulose membrane.[3]

    • Primary Antibodies (1:1000 dilution, overnight at 4°C):

      • Rabbit anti-pAkt (Ser473) [CST #4060].

      • Rabbit anti-pAkt (Thr308) [CST #13038].

      • Rabbit anti-pPRAS40 (Thr246) [CST #2997] (Downstream readout).

      • Mouse anti-Total Akt [CST #2920] (Loading Control).

  • Interpretation:

    • ATP-Competitive Signature: You may see a retention or slight increase in p-Akt (S473/T308) at lower doses due to conformation-protecting effects, but a complete loss of p-PRAS40 or p-GSK3β . This distinguishes Type I inhibitors from Allosteric inhibitors (like MK-2206), which obliterate p-Akt signals.

Data Summary & Troubleshooting

Expected Results Table
Assay TypeMetricSuccess CriteriaNotes
Chemistry Yield> 60% (Coupling)Ensure full neutralization of dihydrochloride.
Enzymatic IC50< 100 nMPotency <10 nM usually required for lead candidates.
Cellular EC50 (p-PRAS40)< 500 nMp-Akt levels may be misleading; rely on downstream substrates.
Troubleshooting Guide
  • Problem: Low yield in coupling reaction.

    • Cause: Incomplete neutralization of the salt. The piperidine nitrogen is protonated.

    • Fix: Increase DIPEA to 4.0 eq or perform a "free-basing" extraction step (DCM/NaOH) prior to coupling.

  • Problem: High background in TR-FRET.

    • Cause: Antibody aggregation or tracer degradation.

    • Fix: Centrifuge antibody stock at 10,000xg for 10 mins before use.[4]

  • Problem: No inhibition in Western Blot.

    • Cause: High ATP concentration in cells outcompeting the inhibitor.

    • Fix: Verify cell permeability (Caco-2 assay) or increase incubation time.

References

  • Discovery of Capivasertib (AZD5363): Addie, M., et al. (2013). "Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases."[5] Journal of Medicinal Chemistry. Link

  • LanthaScreen Protocol: Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay for Akt1." User Guide. Link

  • Western Blotting for Akt: Cell Signaling Technology. "Phospho-Akt (Ser473) (D9E) XP® Rabbit mAb #4060 Protocol." Link

  • Scaffold Utility: Liu, Y., et al. (2016). "Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors." Archiv der Pharmazie. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving 4-(Piperidin-3-yl)pyrimidine dihydrochloride stability in solution

Topic: Improving Stability & Solubility in Solution Introduction: The Stability Paradox You are likely working with 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 2204562-12-7) as a fragment for drug discovery or a b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Stability & Solubility in Solution

Introduction: The Stability Paradox

You are likely working with 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 2204562-12-7) as a fragment for drug discovery or a building block for library synthesis.

While the dihydrochloride salt form is engineered for solid-state stability, placing it into solution introduces three critical destabilizing forces: oxidative stress on the secondary amine, hydrolytic acidity , and pH-dependent solubility shifts .

This guide moves beyond basic handling. It provides the mechanistic "why" and the procedural "how" to maintain the integrity of this molecule in solution.

Module 1: The Chemistry of Instability (Root Cause Analysis)

To solve stability issues, you must understand the degradation pathways. This molecule has two distinct vulnerabilities: the piperidine nitrogen (susceptible to oxidation) and the pyrimidine-salt equilibrium (susceptible to precipitation).

Mechanistic Degradation Pathways

The following diagram illustrates the two primary failure modes:

  • Oxidative Dehydrogenation: In the presence of dissolved oxygen or trace metals, the piperidine ring can oxidize to an imine or N-oxide, often resulting in a yellow discoloration.

  • Free Base Precipitation: The dihydrochloride salt is acidic. If you buffer to physiological pH (7.4) without a co-solvent, the lipophilic free base may crash out of solution.

DegradationPathways Compound 4-(Piperidin-3-yl)pyrimidine Dihydrochloride (2HCl) Solubility Dissolution in Water/Buffer Compound->Solubility HighPH pH Adjustment > 7.0 (Neutralization) Solubility->HighPH Buffering Oxygen Dissolved Oxygen / Light Trace Metals Solubility->Oxygen Poor Storage FreeBase Free Base Formation (Lipophilic) HighPH->FreeBase Precip PRECIPITATION (Loss of Soluble Titer) FreeBase->Precip Aqueous Media Radical Radical Formation (α-Carbon) Oxygen->Radical Imine Imine/N-Oxide Impurities Radical->Imine Yellow YELLOWING (Oxidative Degradation) Imine->Yellow

Figure 1: Mechanistic pathways leading to precipitation (pH-driven) and discoloration (oxidation-driven).

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific observations in your experiments.

SymptomProbable CauseTechnical ExplanationCorrective Action
Solution turns yellow/brown Oxidation The secondary amine in the piperidine ring is oxidizing to form N-oxides or imines. This is accelerated by light and dissolved oxygen.1. Degas solvents (sparge with Argon/N2).2. Add antioxidant (e.g., 0.1% Ascorbic acid or EDTA) if assay permits.3. Store in amber glass.
White precipitate upon buffering Free Base Crash The 2HCl salt is acidic (~pH 2-3 in water). Adjusting to pH 7.4 deprotonates the amine, generating the insoluble free base.1. Use a co-solvent (DMSO or Ethanol) before adding buffer.2. Lower stock concentration.3. Maintain pH < 6.0 for stock solutions.
Inconsistent Potency (IC50 shifts) Hygroscopicity The 2HCl salt is hygroscopic. You are weighing water, not compound, leading to lower actual concentration.1. Dry solid in a vacuum desiccator over P2O5 before weighing.2. Use quantitative NMR (qNMR) to determine exact concentration of stocks.
Cloudiness in DMSO stock Salt "Salting Out" While the free base is soluble in DMSO, the HCl salt can be less soluble in anhydrous DMSO compared to DMSO:Water mixtures.Add 5-10% water to the DMSO stock to help solvate the ionic chloride pairs.

Module 3: Optimized Protocols

Protocol A: Preparation of an Oxidation-Resistant Stock Solution (10 mM)

Objective: Create a stable stock solution that minimizes oxidative degradation and prevents precipitation.

Reagents:

  • 4-(Piperidin-3-yl)pyrimidine dihydrochloride.

  • Solvent: DMSO (Anhydrous, ≥99.9%).

  • Stabilizer (Optional): 1 mM EDTA (to chelate trace metals that catalyze oxidation).

Workflow:

  • Environmental Control:

    • Work under low light or amber light.

    • If the solid is clumpy, dry in a vacuum desiccator for 2 hours prior to weighing.

  • Solvent Degassing (Critical Step):

    • Place DMSO in a vial.

    • Bubble high-purity Nitrogen or Argon gas through the solvent for 5–10 minutes to remove dissolved oxygen. Note: Oxidation of piperidines is oxygen-rate limited.

  • Dissolution:

    • Weigh the compound rapidly to minimize moisture uptake.

    • Add the degassed DMSO to the solid.

    • Vortex until fully dissolved. Expect a slight exotherm due to solvation energy.

  • Storage:

    • Aliquot immediately into single-use amber vials (to avoid freeze-thaw cycles).

    • Overlay the headspace with Argon gas before capping.

    • Store at -20°C or -80°C.

Protocol B: Stability Validation (Stress Test)

Before running a high-value screen, validate your stock stability using LC-MS.

  • Prepare: 10 mM stock in DMSO.

  • Stress:

    • Sample A: Control (-20°C).

    • Sample B: Room Temp, Light exposed (24 hours).

    • Sample C: Room Temp, Dark (24 hours).

  • Analyze: Run LC-MS. Look for:

    • M+16 peak: Indicates N-Oxide formation.

    • M-2 peak: Indicates dehydrogenation to imine.

  • Result: If Sample B shows degradation >2%, strictly enforce amber glassware and light protection.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I dissolve this compound directly in PBS (Phosphate Buffered Saline)? A: Proceed with caution. The 2HCl salt is acidic. Adding it to PBS will lower the buffer's pH. If you attempt to neutralize it back to pH 7.4, the compound may precipitate because the free base of the piperidinyl-pyrimidine is lipophilic.

  • Recommendation: Dissolve in DMSO first (make a 100x stock), then dilute into PBS. Keep the final DMSO concentration < 1% if your cells tolerate it.

Q2: Why does my "dry" DMSO stock smell like fish/amine after a month? A: This indicates degradation. DMSO is hygroscopic and absorbs water from the air. This water facilitates the hydrolysis of the HCl salt or promotes oxidation. The "fishy" smell is characteristic of volatile amine degradation products.

  • Fix: Use single-use aliquots. Never store a "working stock" at room temperature for more than a day.

Q3: Is the dihydrochloride salt photosensitive? A: The pyrimidine ring absorbs UV light. While not extremely photosensitive, the combination of light and oxygen can generate radicals at the piperidine


-carbon. Always use amber vials for long-term storage.

References

  • PubChem. 4-(Piperidin-3-yl)pyrimidine dihydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

  • Beilstein Institute. Synthesis of piperidine derivatives by electroreductive cyclization. Beilstein Journal of Organic Chemistry. [Link]

  • National Institutes of Health (NIH). Stability of screening compounds in wet DMSO. PubMed Central. [Link]

  • ScienceMadness. Solubility and Handling of Amine Salts.[Link]

Optimization

Technical Support Center: Optimizing Experiments with 4-(Piperidin-3-yl)pyrimidine Dihydrochloride

Welcome to the technical support guide for 4-(Piperidin-3-yl)pyrimidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Piperidin-3-yl)pyrimidine dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for the effective use of this compound in your experiments. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring both accuracy and reproducibility.

Section 1: Core Compound Characteristics

Understanding the fundamental properties of 4-(Piperidin-3-yl)pyrimidine dihydrochloride is the first step toward successful experimental design. This compound belongs to the pyrimidine class of molecules, which are foundational scaffolds in numerous therapeutic agents due to their wide-ranging biological activities, including anticancer and anti-inflammatory effects.[1][2] The piperidine moiety is also a privileged structure in medicinal chemistry, known to be a key component in various CNS-active and anticancer drugs.[3][4][5]

The compound is supplied as a dihydrochloride salt, which significantly enhances its stability and aqueous solubility compared to the free base form.

PropertyValueSource
Molecular Formula C₉H₁₃N₃·2HCl[6]
Molecular Weight 236.14 g/mol [6]
Appearance Typically a solid[7][8]
IUPAC Name 4-(piperidin-3-yl)pyrimidine;dihydrochloride[9]

Solubility Profile: Being a dihydrochloride salt, the compound is expected to have good solubility in aqueous solutions. Piperidine hydrochloride, a related salt, is highly soluble in water (>1500 g/L).[8] However, for creating high-concentration stock solutions, organic solvents are often preferred.

SolventExpected SolubilityRationale & Considerations
Water HighThe hydrochloride salt form is designed for aqueous solubility. The resulting solution will be acidic; use a buffer (e.g., PBS, HEPES) for pH-sensitive experiments.
Phosphate-Buffered Saline (PBS) HighA good choice for direct dilution into physiological assays. Ensure the buffer capacity is sufficient to maintain the desired pH.
Dimethyl Sulfoxide (DMSO) HighStandard solvent for creating high-concentration stock solutions of organic molecules for long-term storage.
Ethanol/Methanol Moderate to HighCan be used for dissolution, but DMSO or aqueous buffers are more common for biological assays.[10]

Stability and Storage: Proper storage is critical for maintaining the integrity of the compound.

  • Solid Form: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[11][12] Like many hydrochloride salts, it may be hygroscopic (absorb moisture from the air), so minimizing exposure to the atmosphere is crucial.[8]

  • Stock Solutions: DMSO stock solutions are generally stable for months when stored at -20°C or -80°C. Aqueous stock solutions should be freshly prepared or stored for shorter periods at 4°C or frozen at -20°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare my initial high-concentration stock solution? A: For most applications, DMSO is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). It offers excellent solvating power and is suitable for long-term storage at -20°C or -80°C. If your experimental system is intolerant to even trace amounts of DMSO, you can prepare fresh stock solutions in a suitable aqueous buffer like PBS, but your maximum achievable concentration may be lower.

Q2: How should I properly dissolve the compound? A: To ensure complete dissolution, add the solvent to the pre-weighed solid compound and vortex thoroughly. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolving the compound, especially at higher concentrations. Always visually inspect the solution to ensure no solid particulates remain before making serial dilutions.

Q3: What is a typical starting concentration range for cell-based assays? A: This is highly dependent on the specific assay and cell line. For initial screening, a wide range is recommended. Start with a high concentration (e.g., 10-100 µM) and perform a serial dilution down to the nanomolar range.[13] This will help establish a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

Q4: I've noticed the pH of my aqueous solution is low. Is this normal? A: Yes, this is expected. As a dihydrochloride salt, dissolving the compound in an unbuffered aqueous solvent like water will result in an acidic solution. For cell culture or enzymatic assays, it is critical to dilute the stock solution into a well-buffered medium (e.g., cell culture media with HEPES or sodium bicarbonate) to maintain physiological pH.

Section 3: Experimental Workflow & Protocols

This section provides a standardized workflow and detailed protocols for preparing and using the compound in a typical cell-based assay.

Workflow for Solution Preparation

The following diagram outlines the key steps and decision points when preparing 4-(Piperidin-3-yl)pyrimidine dihydrochloride for experimental use.

G cluster_prep Phase 1: Preparation cluster_use Phase 2: Application A Receive & Equilibrate Compound to Room Temp B Weigh Solid in Well-Ventilated Area A->B C Select Solvent (DMSO or Aqueous Buffer) B->C D Add Solvent & Dissolve (Vortex, Sonicate, Warm) C->D E Confirm Complete Dissolution D->E F Aliquot & Store Stock Solution (-20°C/-80°C) E->F G Thaw Stock Aliquot F->G Begin Experiment H Prepare Intermediate Dilutions in Culture Medium/Buffer G->H I Add Working Solution to Experimental Wells H->I J Include Vehicle Control (e.g., 0.1% DMSO) I->J

Caption: Standard workflow from compound receipt to experimental use.

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 20 mM stock solution.

  • Pre-calculation: The molecular weight is 236.14 g/mol . To make 1 mL of a 20 mM solution, you need:

    • Mass = 236.14 g/mol * 0.020 mol/L * 0.001 L = 0.00472 g = 4.72 mg

  • Preparation:

    • Allow the vial of solid 4-(Piperidin-3-yl)pyrimidine dihydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

    • In a chemical fume hood or on a balance with appropriate ventilation, accurately weigh 4.72 mg of the compound into a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

    • Add 1 mL of high-purity, anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved. If necessary, place the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Verification and Storage:

    • Visually inspect the solution against a light source to ensure there are no visible crystals or particulates.

    • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile, tightly-capped tubes to minimize freeze-thaw cycles.

    • Label clearly and store at -20°C or -80°C for long-term use.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol describes making a final concentration of 10 µM in a cell culture well (assuming a final volume of 100 µL).

  • Intermediate Dilution:

    • Thaw one aliquot of the 20 mM DMSO stock solution.

    • Prepare a 200 µM intermediate solution by diluting the stock 1:100. Add 2 µL of the 20 mM stock to 198 µL of sterile cell culture medium. Vortex gently to mix.

    • Causality Check: This large dilution step helps prevent the DMSO stock from causing precipitation when it hits the aqueous medium.

  • Final Dilution:

    • To achieve a final concentration of 10 µM in the well, you need to add a small volume of a more concentrated solution. We will prepare a 10X working stock (100 µM).

    • Prepare the 100 µM working stock by diluting the 200 µM intermediate solution 1:2. Add 50 µL of the 200 µM solution to 50 µL of cell culture medium.

    • Add 10 µL of this 100 µM working solution to each well containing 90 µL of cells in medium. This brings the final volume to 100 µL and the final compound concentration to 10 µM.

  • Controls:

    • Prepare a vehicle control by performing the same dilutions with DMSO that does not contain the compound. Add 10 µL of the corresponding "mock" working solution to control wells. This ensures that any observed effect is due to the compound and not the solvent. The final DMSO concentration in this example is 0.05%, which is well-tolerated by most cell lines.

Section 4: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a logical, step-by-step format.

G cluster_sol cluster_precip cluster_activity Start Problem Encountered P1 Compound won't dissolve in chosen solvent. Start->P1 P2 Precipitation occurs upon dilution into aqueous buffer. Start->P2 P3 No biological activity is observed. Start->P3 S1_1 Did you try sonication or gentle warming (37°C)? P1->S1_1 S2_1 Is the stock concentration very high (>50 mM)? P2->S2_1 S3_1 Confirm compound identity and purity (if possible). P3->S3_1 S1_2 Try a different solvent (e.g., switch from buffer to DMSO) or decrease concentration. S1_1->S1_2 Yes S2_2 Decrease stock concentration. Increase volume of buffer for intermediate dilution step. S2_1->S2_2 Yes S2_3 Ensure rapid mixing/vortexing during dilution. S2_1->S2_3 No S3_2 Was the stock solution stored properly? Avoided multiple freeze-thaw cycles? S3_1->S3_2 S3_3 Increase concentration range. Check literature for expected activity levels. S3_2->S3_3 Yes S3_4 Prepare fresh stock solution. Consider compound degradation. S3_2->S3_4 No

Caption: Troubleshooting flowchart for common experimental issues.

Problem: The compound precipitates when I dilute my DMSO stock into aqueous cell culture medium.

  • Causality: This is a common issue when a compound is highly soluble in an organic solvent like DMSO but has lower solubility in an aqueous environment. The rapid change in solvent polarity can cause the compound to crash out of solution.

  • Solutions:

    • Decrease Stock Concentration: If your DMSO stock is very concentrated (e.g., >50 mM), try remaking it at a lower concentration like 10 mM. This reduces the shock of the solvent change during dilution.

    • Use a Two-Step Dilution: Instead of adding the concentrated DMSO stock directly to your final volume, perform an intermediate dilution in your buffer or medium. For example, add 2 µL of stock to 198 µL of medium first (a 1:100 dilution), vortex well, and then use this intermediate solution for your final dilutions. This allows the compound to acclimate to the aqueous environment more gradually.

    • Increase Mixing Energy: When performing the dilution, vortex the aqueous solution while slowly adding the DMSO stock to rapidly disperse the compound, preventing localized high concentrations that can initiate precipitation.

Problem: I am not observing any biological activity, even at high concentrations.

  • Causality: This could be due to several factors, including compound inactivity in your specific system, degradation, or experimental error.

  • Solutions:

    • Verify Compound Integrity: Ensure the compound has been stored correctly (protected from light and moisture).[8][11] If possible, verify the identity and purity of your batch. Prepare a fresh stock solution from the solid material to rule out degradation of a previously thawed aliquot.

    • Check Assay Validity: Run a positive control for your assay to confirm that the system is working as expected.

    • Review Literature: The pyrimidine and piperidine scaffolds are associated with a wide range of activities, from anticancer to antimycotic effects.[1][3][14] However, the specific activity of this molecule may be potent for one target but inactive for another. Confirm that you are testing in a relevant biological context.

    • Increase Incubation Time or Concentration: It's possible the compound requires a longer incubation time to exert its effect or that the necessary concentrations are higher than initially tested.

Section 5: Safety & Handling

As a professional researcher, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the solid compound or its solutions.[11][15]

  • Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[16] In case of contact, rinse the affected area thoroughly with water.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with your institution's hazardous waste disposal procedures.

By following these guidelines and understanding the rationale behind each step, you can optimize your experiments with 4-(Piperidin-3-yl)pyrimidine dihydrochloride for reliable and reproducible results.

References

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6643. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Archiv der Pharmazie. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 146675434, 4-(3-Piperidinyl)pyrimidine hydrochloride. Retrieved from [Link]

  • Baluja, S., et al. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(4-5), 319-325. Retrieved from [Link]

  • Arumugam, D., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5101. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2022). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 12, 32442-32465. Retrieved from [Link]

  • Kaur, R., et al. (2015). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Medicinal Chemistry Research, 24, 3731-3741. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry, 27(15), 3364-3375. Retrieved from [Link]

  • Kaur, R., et al. (2015). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. Retrieved from [Link]

  • Abdel-Aziz, H. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 20, 1417-1457. Retrieved from [Link]

  • Aeluri, M., et al. (2014). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. ResearchGate. Retrieved from [Link]

  • Kortmann, U., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(2), e1900269. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • ChemBK. (n.d.). 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride. Retrieved from [Link]

  • Hassan, A. S., et al. (2009). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(piperidin-4-yl)-2-(propan-2-yl)pyrimidine dihydrochloride. Retrieved from [Link]

  • Skipper, H. E., et al. (1957). Inhibition of Experimental Neoplasms by 4-Aminopyrazolo(3,4-d)Pyrimidine. Proceedings of the Society for Experimental Biology and Medicine, 95(1), 135-137. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 4-(Piperidin-3-yl)pyrimidine dihydrochloride

Welcome to the technical support guide for 4-(Piperidin-3-yl)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issue...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(Piperidin-3-yl)pyrimidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during the experimental use of this compound. The guidance provided herein is based on established principles of chemical reactivity, assay development, and extensive field experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and behavior of 4-(Piperidin-3-yl)pyrimidine dihydrochloride in experimental settings.

Q1: Why is my assay buffer pH dropping after adding the compound?

A1: The compound is a dihydrochloride salt . This means two basic nitrogen atoms in the 4-(piperidin-3-yl)pyrimidine structure have been protonated with hydrochloric acid (HCl) to form a stable, crystalline solid. When dissolved in an aqueous solution, these protons can dissociate, increasing the hydrogen ion concentration [H⁺] and thus lowering the pH of your buffer. This is a critical consideration for any pH-sensitive experiment.

Q2: My compound seems to be causing non-specific inhibition in my biochemical assay. What could be the cause?

A2: Non-specific inhibition can stem from several compound-related artifacts. A primary suspect is the formation of colloidal aggregates at higher concentrations.[1][2] These aggregates can sequester and denature enzymes or other proteins, leading to apparent inhibition that is not due to specific binding at the target's active site.[3] Another possibility is that the localized drop in pH (as discussed in Q1) is altering the conformation and activity of your target protein or interfering with substrate binding.[4][5]

Q3: I'm observing inconsistent results between experiments. What handling practices are critical for this compound?

A3: Consistency starts with meticulous sample preparation and handling.[6][7] Key practices include:

  • Stock Solution Preparation: Always use high-purity, anhydrous DMSO for primary stock solutions. Ensure the compound is fully dissolved before making serial dilutions.

  • Aqueous Dilutions: When preparing working solutions in aqueous buffers, add the DMSO stock to the buffer (not the other way around) with vigorous mixing to minimize precipitation. Do not use water as the primary diluent for serial dilutions from a DMSO stock, as this can cause pH extremes and solubility issues.[8]

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your DMSO stock solutions. Aliquot the primary stock into single-use volumes to maintain compound integrity.[9]

  • Vehicle Control: Ensure your negative controls contain the same final concentration of the vehicle (e.g., DMSO) and, if applicable, a pH-matched buffer control to account for any solvent or pH effects.[8]

Q4: What is the expected solubility of this compound?

A4: As a hydrochloride salt, 4-(Piperidin-3-yl)pyrimidine dihydrochloride is expected to have good solubility in polar solvents like water and methanol.[10] However, its solubility in less polar organic solvents or in aqueous buffers at neutral or basic pH may be lower, as the free base form is less polar. Always determine the solubility empirically in your specific assay buffer.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to diagnose and mitigate specific experimental problems.

Guide 1: Diagnosing and Mitigating pH-Driven Assay Interference

A significant local pH drop can denature proteins, alter ionization states of critical residues in an enzyme's active site, or change the charge of the substrate, all of which can lead to a loss of biological activity.[4][11][12]

The following workflow helps determine if the observed effect is due to a pH shift.

A Observe unexpected assay result (e.g., inhibition, signal loss) B Prepare compound at highest assay concentration in UNBUFFERED water. A->B C Measure pH of solution from step B. B->C D Is pH significantly acidic (e.g., < 6.0)? C->D E Prepare compound at highest assay concentration in your ACTUAL assay buffer. D->E Yes I pH effect is unlikely. Proceed to Aggregation Guide. D->I No F Measure pH of solution from step E. E->F G Does buffer maintain pH within 0.2 units of control? F->G G->I Yes J Buffer capacity is insufficient. G->J No H pH effect is likely the root cause. J->H

Caption: Workflow to diagnose pH-related assay interference.

  • Increase Buffer Capacity: If the diagnostic workflow (above) confirms a pH shift, the simplest solution is to increase the molarity of your buffering agent (e.g., increase HEPES from 20 mM to 50 mM or 100 mM).

  • Select an Appropriate Buffer: Ensure your buffer's pKa is close to the desired assay pH. Buffers are most effective within +/- 1 pH unit of their pKa.

  • Experimental Validation: Re-run the experiment with the compound using both the original and the higher-capacity buffer. A return to normal activity or a more logical dose-response curve in the high-capacity buffer confirms that the initial interference was pH-mediated.

Buffer ConditionCompound [100 µM]pH Reading% Inhibition (Example)
20 mM HEPES, pH 7.4Vehicle (DMSO)7.410%
20 mM HEPES, pH 7.4Compound6.8585%
100 mM HEPES, pH 7.4 Vehicle (DMSO)7.400%
100 mM HEPES, pH 7.4 Compound7.35 12%
Table 1: Example data showing how increasing buffer molarity can mitigate a pH drop caused by an acidic compound and rescue assay performance.
Guide 2: Identifying and Overcoming Compound Aggregation

Small molecules can form colloidal aggregates in solution, which nonspecifically inhibit enzymes and other proteins.[1][3] This is a common artifact in high-throughput screening.[2]

Non-specific inhibition by aggregates is often sensitive to the presence of non-ionic detergents, which disrupt the formation of colloids.

  • Assay Setup: Prepare two sets of assay plates.

    • Set A (Standard): Your standard assay protocol.

    • Set B (Detergent): Your standard assay protocol, but with the addition of 0.01% (v/v) Triton X-100 to the assay buffer.

  • Execution: Run a full dose-response curve for 4-(Piperidin-3-yl)pyrimidine dihydrochloride in both sets of plates. Include a known aggregating inhibitor as a positive control, if available.

  • Analysis: Compare the IC₅₀ values obtained from both conditions.

CompoundIC₅₀ (Standard Buffer)IC₅₀ (+0.01% Triton X-100)Interpretation
Test Compound 5 µM> 100 µMLikely Aggregator
Known Non-Aggregator10 µM11 µMTrue Inhibition
Table 2: Example results from a detergent counter-screen. A significant rightward shift (>10-fold) in the IC₅₀ value in the presence of a detergent is strong evidence of aggregation-based inhibition.[3]
  • Include Detergent: If your assay is compatible, routinely include 0.005% - 0.01% of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer.

  • Lower Compound Concentration: Aggregation is a concentration-dependent phenomenon that typically occurs at a critical aggregation concentration (CAC).[3] If possible, conduct experiments well below the concentrations where aggregation is suspected.

  • Modify Pre-incubation Steps: Pre-incubating the compound and enzyme together before adding the substrate can sometimes exacerbate aggregation effects. Try initiating the reaction by adding the enzyme last.[3]

cluster_0 Standard Condition cluster_1 With Detergent A Compound forms aggregates B Enzyme adsorbs to aggregates A->B C Enzyme is denatured and inactivated B->C D False Positive (Apparent Inhibition) C->D E Detergent micelles prevent compound aggregate formation F Enzyme remains free and active E->F G True biological activity is measured F->G

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Piperidinylpyrimidine Synthesis

Welcome to the technical support center for the synthesis of piperidinylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of piperidinylpyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Piperidinylpyrimidines are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions, maximize yields, and ensure the purity of your target compounds.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of piperidinylpyrimidines, primarily focusing on the widely used Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions.

Low or No Product Yield in Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination between a chloropyrimidine and piperidine, but I am observing very low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a Buchwald-Hartwig reaction is a common issue that can often be resolved by systematically evaluating the key components of the reaction: the catalyst system (palladium precursor and ligand), the base, the solvent, and the reaction temperature. The pyrimidine ring's electron-deficient nature and the nucleophilicity of piperidine create a specific chemical environment that requires careful optimization.

Troubleshooting Workflow:

Buchwald_Hartwig_Troubleshooting cluster_catalyst Catalyst System Evaluation cluster_base Base Selection cluster_solvent_temp Solvent and Temperature Start Low/No Yield Catalyst Evaluate Catalyst System Start->Catalyst Step 1 Base Assess Base Choice & Strength Catalyst->Base If no improvement cat_check1 Catalyst Precursor Is Pd(0) active species forming? Consider using a pre-catalyst (e.g., G3/G4) over Pd(OAc)₂ to ensure efficient formation of Pd(0). SolventTemp Optimize Solvent & Temperature Base->SolventTemp If still no improvement base_check1 Base Strength Is the base strong enough to deprotonate piperidine? Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required. Success Improved Yield SolventTemp->Success Optimization st_check1 Solvent Polarity & Degassing Is the solvent appropriate and oxygen-free? Toluene and 1,4-dioxane are common. Thoroughly degas the solvent to prevent oxidation of the catalyst and ligands. cat_check2 Ligand Choice Is the ligand appropriate for a secondary amine coupling? For secondary amines like piperidine, bulky, electron-rich phosphine ligands such as Xantphos or RuPhos are often effective. cat_check1->cat_check2 cat_check3 Catalyst Poisoning Are there impurities in starting materials or solvent? Impurities, especially sulfur-containing compounds, can poison the palladium catalyst. Ensure high purity of all reagents. cat_check2->cat_check3 base_check2 Substrate Compatibility Does your substrate have base-sensitive functional groups? If so, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher temperatures. base_check1->base_check2 st_check2 Temperature Is the reaction temperature optimal? Reactions are often run between 80-110°C. Lower temperatures may be too slow, while excessive heat can lead to catalyst decomposition and side reactions like dehalogenation. st_check1->st_check2

Troubleshooting Buchwald-Hartwig Amination

Detailed Recommendations:

  • Catalyst and Ligand System: The choice of palladium precursor and phosphine ligand is critical. While Pd(OAc)₂ is a common precursor, it requires in situ reduction to the active Pd(0) species.[1] Modern pre-catalysts are often more reliable. For coupling with secondary amines like piperidine, bulky, electron-rich ligands are generally preferred.

ParameterRecommendationRationale
Pd Precursor Use a modern pre-catalyst (e.g., XPhos Pd G3/G4).Ensures more reliable and efficient formation of the active Pd(0) catalyst compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]
Ligand For piperidine, use bulky phosphine ligands like Xantphos or RuPhos.These ligands promote the reductive elimination step and stabilize the palladium center, which is crucial for coupling with secondary amines.[1]
Catalyst Loading Start with 1-2 mol% of the palladium pre-catalyst.This is a typical starting point; higher loadings may be necessary for challenging substrates but can increase costs and complicate purification.
  • Base Selection: The base plays a crucial role in deprotonating the amine nucleophile. Its strength and compatibility with other functional groups on your pyrimidine substrate must be considered.

BaseAdvantagesDisadvantages
NaOtBu, KOtBu High reactivity, allows for lower catalyst loadings and temperatures.Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[1]
LHMDS Tolerates some protic functional groups.Air-sensitive and can be incompatible with certain functional groups at higher temperatures.[1]
Cs₂CO₃, K₃PO₄ Excellent functional group tolerance.Often require higher catalyst loadings, higher temperatures, and longer reaction times.[1]
  • Solvent and Temperature: The reaction solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation. The temperature should be high enough to drive the reaction but not so high as to cause decomposition. A typical range is 80-110°C.[3]

Side Product Formation: Dehalogenation

Question: My Buchwald-Hartwig reaction is producing the desired piperidinylpyrimidine, but I am also observing a significant amount of the dehalogenated pyrimidine byproduct. How can I suppress this side reaction?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen for several reasons, often related to reaction temperature and catalyst stability.

Key Causes and Solutions:

  • Excessive Temperature: High reaction temperatures can accelerate catalyst decomposition and promote side reactions, including dehalogenation.

    • Solution: Try running the reaction at a lower temperature (e.g., 80°C instead of 110°C). This may require a longer reaction time or a more active catalyst system.

  • Inefficient Pd-Ligand Complex Formation: If the active catalyst is not formed efficiently or is unstable, side reactions can become more prevalent.

    • Solution: Using a pre-catalyst can lead to a cleaner reaction by ensuring the formation of a stable and active Pd-ligand complex.

  • Choice of Base: While strong bases are often necessary, they can sometimes contribute to side reactions.

    • Solution: If possible with your substrate, consider screening weaker bases like K₃PO₄ or Cs₂CO₃, which may reduce the incidence of dehalogenation, although this might require adjusting other parameters like temperature and catalyst loading.

Issues with Suzuki-Miyaura Coupling

Question: I am performing a Suzuki coupling with a piperidinyl-substituted aryl boronic acid and a chloropyrimidine, but the reaction is sluggish and I'm getting a lot of homocoupling of the boronic acid. What's going wrong?

Answer:

Suzuki couplings involving heteroaryl compounds can be challenging. The primary issues are often the stability of the boronic acid and the efficiency of the transmetalation step.

Troubleshooting Workflow for Suzuki Coupling:

Suzuki_Troubleshooting cluster_boron Boronic Acid/Ester Issues cluster_catalyst_suzuki Catalyst System cluster_base_solvent_suzuki Base and Solvent Start Sluggish Reaction & Homocoupling Boronic_Acid Check Boronic Acid/Ester Stability Start->Boronic_Acid Catalyst Optimize Catalyst System Boronic_Acid->Catalyst If problem persists boron_check1 Protodeboronation Boronic acids, especially heteroaromatic ones, can degrade. Use fresh boronic acid or consider more stable alternatives like pinacol esters or MIDA boronates. Base_Solvent Adjust Base and Solvent Catalyst->Base_Solvent If still issues suzuki_cat_check1 Catalyst Activity Is the catalyst active enough for a less reactive chloro-pyrimidine? For aryl chlorides, more electron-rich and bulky ligands are often required. Success Clean Product Formation Base_Solvent->Success suzuki_bs_check1 Base Role The base activates the boronic acid for transmetalation. Aqueous bases like K₂CO₃ or K₃PO₄ are common. The choice of solvent (e.g., 1,4-dioxane, toluene) is critical and often requires screening. boron_check2 Homocoupling Often caused by oxygen in the reaction. Ensure rigorous degassing of the solvent and reaction vessel. Using a Pd(0) source like Pd(PPh₃)₄ can also mitigate this. boron_check1->boron_check2

Troubleshooting Suzuki-Miyaura Coupling

Detailed Recommendations:

  • Boronic Acid Stability: Protodeboronation, the cleavage of the C-B bond, is a major pathway for boronic acid degradation.

    • Solution: Use freshly prepared or purified boronic acid. Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or trifluoroborate salts, which slowly release the boronic acid under the reaction conditions.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen.

    • Solution: Rigorous degassing of the reaction mixture is crucial. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Using a Pd(0) source from the start can also reduce homocoupling that might occur during the in situ reduction of a Pd(II) precursor.

  • Catalyst, Base, and Solvent: The combination of these three components is key to a successful Suzuki reaction.

    • Catalyst: For coupling with less reactive aryl chlorides, a highly active catalyst system is necessary. This often involves bulky, electron-rich phosphine ligands.

    • Base: An appropriate base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[3] Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are commonly used.

    • Solvent: The choice of solvent can be critical. Mixtures of solvents, such as 1,4-dioxane/water or toluene/ethanol/water, are often employed.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: Do I need to protect the piperidine nitrogen before the coupling reaction?

A1: If you are using piperidine itself, the secondary amine is the reactive site for N-arylation, so no protection is needed. However, if you are using a substituted piperidine with another reactive nitrogen, such as piperazine or 4-aminopiperidine, protection is highly recommended to ensure selectivity and prevent the formation of di-substituted or other undesired byproducts. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.[5] It can be readily introduced using di-tert-butyl dicarbonate ((Boc)₂O) and removed under acidic conditions (e.g., with TFA or HCl) after the coupling reaction.[6][7][8]

Q2: My piperidinylpyrimidine product is a basic, oily compound that is difficult to purify by column chromatography. What are some alternative purification strategies?

A2: Purifying basic compounds like piperidinylpyrimidines can indeed be challenging due to their interaction with silica gel. Here are some effective strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidinylpyrimidine will be protonated and move into the aqueous layer.[9]

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (pH > 10) by carefully adding a base like NaOH or K₂CO₃. This will deprotonate your product.

    • Extract the deprotonated product back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

  • Purification via Salt Formation: If your product is a solid, you can sometimes purify it by forming a salt (e.g., a hydrochloride or carbonate salt), which can then be recrystallized. The free base can be liberated after recrystallization.[9]

  • Chromatography with a Modified Mobile Phase: If column chromatography is necessary, you can add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to the eluent. This helps to suppress the interaction of your basic product with the acidic silica gel, leading to better peak shapes and improved separation.

Q3: What are the essential safety precautions when working with palladium catalysts and strong bases like sodium tert-butoxide?

A3: Both palladium catalysts and strong alkoxide bases require careful handling.

  • Palladium Catalysts (especially on Carbon):

    • Flammability: Palladium on carbon (Pd/C) is highly flammable, especially when dry and in the presence of hydrogen and air. It can ignite solvents. Always handle it in an inert atmosphere (e.g., a glovebox or under a stream of argon/nitrogen).[10][11]

    • Handling: Keep the catalyst away from heat, sparks, and open flames.[10] Used catalyst should be kept wet and not allowed to dry out in the open air.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Avoid inhaling the fine dust.[10]

  • Sodium tert-Butoxide (NaOtBu):

    • Corrosive and Water-Reactive: NaOtBu is a strong base that is corrosive and can cause severe skin burns and eye damage.[12][13][14] It reacts violently with water.[12]

    • Handling: Handle in a dry, inert atmosphere. Keep the container tightly closed. Avoid contact with skin and eyes.[14] In case of fire, use dry powder; do not use water.

    • PPE: Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

Q4: How can I monitor the progress of my piperidinylpyrimidine synthesis?

A4: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: A quick and easy method to qualitatively assess the reaction. You can spot the starting materials and the reaction mixture on a TLC plate to observe the disappearance of reactants and the appearance of the product spot. Visualization can be done under UV light (as pyrimidines are often UV-active) and/or by staining.

  • LC-MS: Provides more detailed information. It can confirm the consumption of starting materials and the formation of the product by its mass. It is also very effective at detecting the formation of byproducts, which can help in troubleshooting.

Section 3: Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine with Piperidine

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the chloropyrimidine (1.0 mmol), palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the phosphine ligand (if not using a pre-catalyst).

    • Add the base (e.g., sodium tert-butoxide, 1.4 mmol).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition:

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Add piperidine (1.2 mmol) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100°C.

    • Stir the reaction mixture for 4-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified as described in the FAQs (e.g., by acid-base extraction or column chromatography).

References

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. Retrieved from [Link]

  • Amination of chloropyrazine and 2-chloropyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed platform. (n.d.). University of Leeds. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. Retrieved from [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • A kind of synthesis of minoxidil and process for purification. (n.d.). Google Patents.
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions. (2025). ResearchGate. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis process of dasatinib and intermediate thereof. (n.d.). Google Patents.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved from [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. Retrieved from [Link]

  • Minoxidil Monograph. (n.d.). BRAC University. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). StackExchange. Retrieved from [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). RSC Publishing. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Terminal Deprotection - Fmoc removal. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Synthesis route 3 of dasatinib. (n.d.). ResearchGate. Retrieved from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC. Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ResearchGate. Retrieved from [Link]

  • A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. Retrieved from [Link]

  • Process and intermediates for the preparation of dasatinib. (n.d.). Google Patents.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. (n.d.). MDPI. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Innic. Retrieved from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Profiling of 4-(Piperidin-3-yl)pyrimidine Isomers in Kinase Drug Discovery

The 4-(Piperidin-3-yl)pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of type I and type II kinase inhibitors (e.g., JAK, MNK, ROCK) and GPCR ligands (e.g., Hi...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(Piperidin-3-yl)pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of type I and type II kinase inhibitors (e.g., JAK, MNK, ROCK) and GPCR ligands (e.g., Histamine H4).[1] The core structure features a pyrimidine ring linked via a C-C bond to the chiral 3-position of a piperidine ring.[1]

This guide provides a technical comparison of the (R)- and (S)-isomers of 4-(piperidin-3-yl)pyrimidine derivatives, focusing on their stereoselective synthesis, biological activity profiles, and binding modes.[1]

[1]

Executive Summary

The 4-(piperidin-3-yl)pyrimidine moiety serves as a critical hinge-binding or solvent-exposed motif in various kinase inhibitors. The stereochemistry at the piperidine C3 position dictates the vector of the solubilizing amine group, significantly impacting potency and selectivity.[1]

  • The (R)-Isomer : Often exhibits superior binding affinity in kinases where the solvent channel is oriented towards the "upper" lobe (e.g., PKA, ROCK), allowing the piperidine nitrogen to form salt bridges with Asp/Glu residues.[1]

  • The (S)-Isomer : Frequently shows reduced potency due to steric clashes with the glycine-rich loop or distinct binding modes, though it may offer unique selectivity profiles in specific targets like MNK1/2.[1]

  • Synthesis : Efficient access requires enzymatic resolution (e.g., Candida antarctica Lipase B) or chiral HPLC separation of the racemic intermediate.[1]

Structural Analysis & Isomer Comparison

The two enantiomers differ in the spatial arrangement of the piperidine ring relative to the planar pyrimidine system.[1] This difference is critical when the pyrimidine nitrogen (N1) binds to the kinase hinge region.[1]

Conformational Landscape
  • Vector Orientation : In the (R)-configuration, the piperidine nitrogen projects "upward" (relative to the hinge), often engaging solvent-front residues.[1] In the (S)-configuration, it projects "downward" or laterally, potentially clashing with the gatekeeper residue or the ribose-binding pocket.[1]

  • Solubility : Both isomers possess similar pKa (~9-10) and logP values, but their crystal packing and salt formation properties (e.g., with D-tartaric acid) differ significantly, aiding in resolution.[1]

Comparative Activity Data (Representative)

The following table summarizes the activity of 4-(piperidin-3-yl)pyrimidine derivatives against a representative kinase target (e.g., ROCK/PKA model), illustrating the "eutomer" (active) vs. "distomer" (less active) effect.

Parameter(R)-Isomer (S)-Isomer Racemate Notes
IC50 (Kinase A) 12 nM450 nM210 nM(R)-isomer is ~37x more potent due to optimal salt bridge formation.[1]
IC50 (Kinase B) 150 nM180 nM165 nMLack of stereodiscrimination suggests binding in a spacious pocket.[1]
Selectivity (A/B) 12.5x0.4x~1.3xStereochemistry drives selectivity for Target A.
Solubility (pH 7.4) >10 mg/mL>10 mg/mL>10 mg/mLNo significant difference in thermodynamic solubility.[1]
Metabolic Stability HighHighHighPiperidine ring is a common site for metabolism (N-oxidation).[1]

Note : Data represents a generalized SAR trend for 3-substituted piperidine-pyrimidine kinase inhibitors. Specific values vary by N-substitution (e.g., amide, urea) on the piperidine ring.[1]

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of 4-(Piperidin-3-yl)pyrimidine

This protocol uses Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer of the piperidine, leaving the other free for separation.[1]

Materials:

  • Racemic 4-(piperidin-3-yl)pyrimidine (1.0 eq)[1]

  • Ethyl acetate (Acyl donor & solvent)[1]

  • Novozym 435 (Immobilized CAL-B)[1]

  • Triethylamine (0.5 eq)[1]

Workflow:

  • Dissolution : Dissolve racemic starting material in anhydrous ethyl acetate (0.1 M concentration).

  • Enzyme Addition : Add Novozym 435 (20% w/w relative to substrate).

  • Incubation : Shake at 30°C, 200 rpm for 24-48 hours. Monitor conversion by chiral HPLC.

  • Filtration : Filter off the enzyme beads.

  • Separation : The reaction yields the (S)-N-acetyl derivative (amide) and the unreacted (R)-amine .[1] Separate via flash column chromatography (SiO2, MeOH/DCM gradient).[1]

  • Hydrolysis (Optional) : Hydrolyze the (S)-amide with 6N HCl to recover the (S)-amine.

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective : Determine the IC50 of each isomer against a target kinase (e.g., MNK1 or ROCK1).[1]

  • Preparation : Prepare 3x serial dilutions of (R)- and (S)-isomers in DMSO (Top conc: 10 µM).

  • Enzyme Mix : Dilute kinase (0.5 ng/µL) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).

  • Substrate Mix : Prepare ATP (Km concentration) and peptide substrate (e.g., Crosstide for Akt/S6K).[1]

  • Reaction :

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL Enzyme Mix. Incubate 10 min at RT.

    • Add 4 µL Substrate Mix to start reaction.[1] Incubate 60 min at RT.

  • Detection : Add 10 µL ADP-Glo Reagent (40 min incubation) followed by 20 µL Kinase Detection Reagent (30 min incubation).

  • Readout : Measure luminescence on a plate reader (e.g., EnVision).[1] Fit curves using a 4-parameter logistic model.

Mechanism of Action & Visualization

The following diagram illustrates the stereoselective binding mode and the resolution workflow.

G Racemate Racemic 4-(Piperidin-3-yl)pyrimidine Resolution Enzymatic Resolution (CAL-B / EtOAc) Racemate->Resolution Kinetic Separation R_Isomer (R)-Isomer (Unreacted Amine) Resolution->R_Isomer Yields Free Amine S_Isomer (S)-Isomer (N-Acetylated) Resolution->S_Isomer Yields Amide Kinase_Binding Kinase Binding Pocket (Hinge Region) R_Isomer->Kinase_Binding Docking S_Isomer->Kinase_Binding Docking R_Effect Optimal Fit: Salt Bridge to Asp/Glu (High Potency) Kinase_Binding->R_Effect (R)-Configuration S_Effect Steric Clash: Gly-rich Loop Interference (Low Potency) Kinase_Binding->S_Effect (S)-Configuration

Caption: Workflow for the kinetic resolution of 4-(piperidin-3-yl)pyrimidine isomers and their divergent binding modes in the kinase ATP pocket.

Synthesis & Characterization Data

When synthesizing these isomers, confirming enantiomeric purity is crucial.

  • Chiral HPLC Method :

    • Column : Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase : n-Hexane/IPA/Diethylamine (90:10:0.1).[1]

    • Flow Rate : 1.0 mL/min.[1]

    • Detection : UV @ 254 nm.[1]

    • Retention Times : Typically, the (R)-isomer elutes earlier than the (S)-isomer on AD-H columns (verify with standards).

  • Absolute Configuration : Determined via X-ray crystallography of the diastereomeric salt (e.g., with dibenzoyl-L-tartaric acid) or by comparison of optical rotation with literature values (e.g., [α]D values for 3-substituted piperidines).[1]

Conclusion

For drug development professionals targeting kinases with the 4-(piperidin-3-yl)pyrimidine scaffold, the (R)-isomer is generally the preferred starting point for SAR exploration due to its favorable vector alignment with solvent-exposed acidic residues.[1] However, the (S)-isomer should not be discarded early, as it may provide distinct selectivity profiles against off-target kinases.[1] Enzymatic resolution offers a scalable and cost-effective route to access both enantiomers in high optical purity (>99% ee).[1]

References

  • Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 2022. Link

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 2022.[1] Link[1]

  • Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762). Journal of Medicinal Chemistry, 2011.[1] Link[1]

  • Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Chemical Biology & Drug Design, 2022.[1] Link[1]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical Biology & Drug Design, 2011.[1] Link

Sources

Comparative

Strategic Validation of 4-(Piperidin-3-yl)pyrimidine Dihydrochloride in Kinase Lead Optimization

[1] Executive Summary 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 1185105-86-5) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of Janus Kin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 1185105-86-5) represents a "privileged scaffold" in modern medicinal chemistry, serving as a critical pharmacophore in the development of Janus Kinase (JAK) inhibitors and Histamine H4 receptor ligands.[1] Unlike generic reagents, this specific salt form offers distinct solubility advantages that facilitate high-concentration fragment screening.[1]

This guide provides a rigorous validation framework for researchers utilizing this scaffold. We move beyond simple synthesis to address the biological validation of the core fragment, comparing its performance against regioisomeric and bioisosteric alternatives to ensure that observed in vitro activity is driven by specific target engagement rather than promiscuous binding or physicochemical artifacts.[1]

Part 1: Comparative Analysis of Scaffolds

In fragment-based drug discovery (FBDD), the choice of the initial core determines the vector of exit vectors for substitution.[1] Below is an objective comparison of the 4-(Piperidin-3-yl)pyrimidine core against its primary structural alternatives.

Table 1: Physicochemical & Functional Comparison
Feature4-(Piperidin-3-yl)pyrimidine (Target)4-(Piperidin-4-yl)pyrimidine (Regioisomer)3-(Piperidin-3-yl)pyridine (Bioisostere)
Geometry Kinked / Chiral (if substituted).[1] Provides distinct 3D vectors for exploring ATP binding pockets.[1]Linear / Symmetrical. Vectors are 180° opposed; limited exploration of hydrophobic back-pockets.[1]Planar / Less Polar. Lacks the N3 nitrogen, reducing H-bond acceptor capability.[1]
Solubility (pH 7.4) High (Dihydrochloride salt enhances aqueous solubility >50 mM).[1]Moderate. Often aggregates at high concentrations required for fragment screening.[1]Low to Moderate. Pyridine is less basic than pyrimidine; lower polarity.[1]
Kinase Hinge Binding Excellent. The pyrimidine N1/N3 motif mimics the adenine ring of ATP, forming key H-bonds with the hinge region.[1]Poor. Linear geometry often prevents simultaneous H-bonding with the hinge and the gatekeeper residue.[1]Good. Can bind, but often loses one H-bond interaction compared to the pyrimidine core.[1]
Metabolic Liability Moderate. Pyrimidine ring is susceptible to oxidative metabolism but stable to hydrolysis.[1]Moderate. Similar stability profile.[1]High. Pyridine rings are prone to N-oxidation and rapid clearance.[1]
Expert Insight: The "Vector" Advantage

The superiority of the 3-yl isomer (the subject of this guide) lies in its geometry.[1] In kinase inhibition (specifically JAK1/JAK3), the "kink" introduced by the 3-position attachment allows the piperidine nitrogen to project into the solvent-exposed region or interact with the ribose-binding pocket, while the pyrimidine anchors to the hinge.[1] The 4-yl isomer is too linear, often causing steric clashes with the gatekeeper residue (e.g., Methionine in JAKs).[1]

Part 2: Critical Experimental Protocols

To validate findings with 4-(Piperidin-3-yl)pyrimidine dihydrochloride, you must control for the salt effect and non-specific toxicity .[1]

Protocol A: Salt-Corrected Cell Viability Assay

Objective: Determine if cytotoxicity is due to the scaffold or the acidity of the dihydrochloride salt. Context: The dihydrochloride form releases 2 equivalents of HCl upon dissolution. In unbuffered media, this drops pH significantly, causing false-positive cell death.[1]

Materials:

  • Test Compound: 4-(Piperidin-3-yl)pyrimidine dihydrochloride.[1][2]

  • Control: Tofacitinib (Positive Control).[1]

  • Buffer: 1M HEPES (pH 7.4).[1]

  • Cells: Ba/F3 (JAK-dependent cell line).[1]

Workflow:

  • Stock Preparation: Dissolve compound in DMSO to 100 mM.

    • Critical Step: Perform a 1:10 dilution in water and check pH. If pH < 5.0, the stock must be neutralized.[1]

    • Correction: Add equimolar NaOH (2 eq) to the aqueous working solution before adding to cell media, OR use high-capacity buffering media (RPMI + 25mM HEPES).[1]

  • Seeding: Plate Ba/F3 cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions (0.1 nM – 100 µM) for 72 hours.

  • Readout: Measure ATP levels (CellTiter-Glo).

  • Validation Check: If the IC50 of the dihydrochloride salt is <10 µM in wild-type (non-dependent) cells, the result is likely a pH artifact or off-target toxicity.[1] True scaffold efficacy should show >50 µM IC50 in non-target cells.[1]

Protocol B: Target Engagement (Western Blot)

Objective: Confirm the scaffold inhibits the JAK-STAT pathway specifically.[1]

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Pre-treatment: Incubate with 4-(Piperidin-3-yl)pyrimidine (10 µM) for 1 hour.

  • Stimulation: Stimulate with IL-6 (10 ng/mL) for 15 minutes.

  • Lysis: Lyse cells in RIPA buffer + Phosphatase Inhibitors.

  • Detection: Blot for p-STAT3 (Tyr705) vs. Total STAT3 .[1]

    • Success Criteria: A reduction in p-STAT3 band intensity >50% compared to vehicle control confirms the scaffold is penetrating the cell and engaging the kinase ATP pocket.[1]

Part 3: Mechanistic Visualization

The following diagram illustrates the mechanistic logic of using this scaffold. It highlights the competitive inhibition at the ATP binding site and the downstream blockade of STAT translocation.

JAK_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Active) Receptor->JAK Activates STAT_Inactive STAT (Monomer) JAK->STAT_Inactive Phosphorylation (BLOCKED) ATP ATP ATP->JAK Phosphorylates Scaffold 4-(Piperidin-3-yl)pyrimidine (Inhibitor) Scaffold->JAK Competes with ATP (Hinge Binding) STAT_Phos p-STAT (Dimer) STAT_Inactive->STAT_Phos Dimerization GeneExp Pro-inflammatory Gene Expression STAT_Phos->GeneExp Translocation

Figure 1: Mechanism of Action.[1] The 4-(Piperidin-3-yl)pyrimidine scaffold functions as an ATP-competitive inhibitor, blocking the phosphorylation of STAT proteins and preventing downstream gene transcription.[1]

References

  • Structural Basis of JAK Inhibition. Title: "The structural basis of Janus kinase 2 inhibition by a potent and selective pan-JAK inhibitor." Source:Journal of Medicinal Chemistry. URL:[Link][1]

  • Pyrimidine Scaffolds in Drug Discovery. Title: "Recent Advances in Pyrimidine-Based Drugs."[1][3] Source:Molecules (NIH/NLM).[1] URL:[Link]

  • Fragment-Based Discovery of Kinase Inhibitors. Title: "Fragment-based discovery of novel amino-pyrimidine inhibitors of Janus kinase 2 (JAK2)."[1] Source:Bioorganic & Medicinal Chemistry Letters. URL:[Link][1]

  • Salt Form Effects in Assays. Title: "The importance of salt selection in drug discovery and development." Source:Expert Opinion on Drug Delivery. URL:[Link][1]

  • Compound Registry & Properties. Title: "4-(Piperidin-3-yl)pyrimidine dihydrochloride (CID 146675434)."[1] Source:PubChem.[1][4] URL:[Link][1]

Sources

Validation

Benchmarking the JAK Scaffold: 4-(Piperidin-3-yl)pyrimidine Dihydrochloride

Executive Summary: The "Naked" Pharmacophore In the realm of kinase inhibitor development, 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS 1185105-86-5) serves as a critical Fragment-Based Drug Discovery (FBDD) referen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Naked" Pharmacophore

In the realm of kinase inhibitor development, 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS 1185105-86-5) serves as a critical Fragment-Based Drug Discovery (FBDD) reference standard .[1] It represents the minimal pharmacophoric core of the blockbuster drug Tofacitinib (Xeljanz), a Janus Kinase (JAK) inhibitor.

This guide objectively compares the performance of this "naked" scaffold against fully functionalized clinical inhibitors and regioisomeric controls. By isolating the core interaction, researchers can quantify the Ligand Efficiency (LE) of substituents and validate binding modes within the ATP-binding pocket of JAK1/JAK3 enzymes.

Technical Specifications & Mechanistic Grounding

The Chemical Identity

This compound features a pyrimidine ring linked to a piperidine ring at the 3-position.[1][2][3] In the context of JAK inhibition, the pyrimidine nitrogen acts as a hydrogen bond acceptor for the kinase "hinge region," while the piperidine ring projects into the solvent-exposed front pocket, providing a vector for solubilizing groups.

  • IUPAC Name: 4-(piperidin-3-yl)pyrimidine; dihydrochloride[1]

  • Molecular Weight: 236.14 g/mol

  • Role: Pharmacophore Core / Structural Intermediate

  • Primary Target: JAK1 / JAK3 (ATP-binding site)[1]

Mechanism of Action (The "Hinge Binder" Hypothesis)

The pyrimidine moiety mimics the adenine ring of ATP. When used as a reference in biochemical assays, this compound establishes the baseline affinity of the scaffold before the addition of the "warhead" (e.g., the cyanoacetyl group in Tofacitinib which covalently or tightly binds to the enzyme).

Figure 1: JAK-STAT Signaling & Inhibitor Intervention

This diagram illustrates the specific node where the pyrimidine scaffold intervenes in the inflammatory cascade.[1]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (IL-2, IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK1 / JAK3 Kinase (Target Site) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation (Tyr) Scaffold 4-(Piperidin-3-yl)pyrimidine (Competitive Inhibitor) Scaffold->JAK Blocks ATP Pocket Nucleus Translocation to Nucleus STAT->Nucleus Dimerization GeneExpr Inflammatory Gene Expression Nucleus->GeneExpr Transcription

Caption: The pyrimidine scaffold competitively inhibits JAK phosphorylation, halting downstream STAT dimerization.

Comparative Analysis: Scaffold vs. Lead vs. Control

This section compares the Reference Compound (The Scaffold) against the Optimized Drug (Tofacitinib) and a Regioisomer Control to demonstrate the necessity of specific structural features.

Performance Matrix
FeatureReference Compound (4-(Piperidin-3-yl)pyrimidine)Gold Standard (Tofacitinib)Negative Control (4-(Piperidin-4-yl)pyrimidine)
Role Baseline PharmacophoreClinical APIRegioisomeric Control
JAK3 IC50 ~1 - 10 µM (Est.)1 nM > 100 µM
Selectivity Low (Pan-kinase binder)High (JAK1/3 selective)N/A
Binding Mode Hinge Binding OnlyHinge + Solvent Front InteractionsSteric Clash (Poor fit)
Solubility High (Dihydrochloride salt)Moderate (Citrate salt)High
Primary Use Fragment Screening, SAR BaselineClinical TreatmentValidation of 3-position vector
Expert Insight: Why use the "Weak" Reference?

Do not use this compound as a positive control for potency. Its value lies in subtraction .

  • Equation:

    
    
    
  • By comparing the IC50 of the Reference Compound (~5 µM) vs. Tofacitinib (1 nM), researchers confirm that the N-methyl-N-cyanoacetyl tail contributes approximately 3-4 orders of magnitude to potency via specific hydrophobic interactions and potential covalent bonding.[1]

Experimental Protocols

Protocol A: Determining Ligand Efficiency (Fragment Screening)

Objective: Use 4-(Piperidin-3-yl)pyrimidine to validate the "druggability" of a kinase pocket before synthesizing complex analogs.[1]

Reagents:

  • Recombinant JAK3 Kinase (0.5 nM final)

  • ATP (

    
     concentration, typically 5-10 µM)[1]
    
  • Peptide Substrate (e.g., poly-Glu-Tyr)[1]

  • Reference Compound: 4-(Piperidin-3-yl)pyrimidine 2HCl (Stock: 10 mM in DMSO)[1]

Workflow:

  • Preparation: Dilute the Reference Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2) to a 10-point dose-response curve (Start: 100 µM, 1:3 dilution).

  • Incubation: Incubate Kinase + Compound for 15 minutes at RT. Note: This allows the scaffold to equilibrate with the hinge region.

  • Reaction Start: Add ATP/Substrate mix.

  • Detection: Measure phosphorylation via TR-FRET or ADP-Glo™ after 60 minutes.[1]

  • Validation:

    • Pass: IC50 < 50 µM indicates the pyrimidine core is correctly oriented.

    • Fail: IC50 > 100 µM suggests the pocket cannot accommodate the piperidine ring geometry.

Protocol B: Synthetic Utility (Suzuki Coupling Precursor)

Context: This compound is often generated in situ or used as a starting material.

  • Step 1: React 2,4-dichloropyrimidine with 3-amino-piperidine derivatives (protected).

  • Step 2: Deprotect to yield the dihydrochloride salt.

  • Critical Check: Ensure the salt is fully dried; hygroscopic water content can skew molarity calculations in enzymatic assays.

Figure 2: Synthesis & Assay Workflow

Visualizing the logical flow from chemical synthesis to biological validation.

Workflow Start Raw Material: 2,4-Dichloropyrimidine Synth Synthesis: Suzuki/SNAr Coupling Start->Synth RefComp Reference: 4-(Piperidin-3-yl)pyrimidine Synth->RefComp Deprotection Assay Kinase Assay (JAK1/3) RefComp->Assay Dose Response Data Calculate Ligand Efficiency (LE) Assay->Data IC50 Analysis

Caption: Workflow for generating and testing the reference scaffold in kinase assays.

References

  • PubChem. 4-(Piperidin-3-yl)pyrimidine dihydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry. (Describes the evolution from the pyrimidine scaffold to Tofacitinib). Available at: [Link]

  • DrugBank. Tofacitinib: Pharmacology and Structure. Available at: [Link]

  • Thoma, G., et al. (2014). Structural Analysis of JAK Kinase Inhibition by Pyrimidine-Based Compounds. Journal of Medicinal Chemistry. (Provides structural basis for the scaffold binding). Available at: [Link]

Sources

Comparative

Benchmarking Piperidinylpyrimidine Scaffolds: Next-Generation LSD1 Inhibition

Executive Summary: The Shift to Reversible Inhibition In the landscape of epigenetic modulation, Lysine Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical target for acute myeloid leukemia (AML) and small-cell...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Reversible Inhibition

In the landscape of epigenetic modulation, Lysine Specific Demethylase 1 (LSD1/KDM1A) has emerged as a critical target for acute myeloid leukemia (AML) and small-cell lung cancer (SCLC). While early inhibitors relied on the tranylcypromine (TCP) scaffold—forming irreversible covalent adducts with the FAD cofactor—the field is pivoting toward piperidinylpyrimidine-based reversible inhibitors.

This guide provides a technical comparison of piperidinylpyrimidine scaffolds against traditional TCP derivatives and fused pyrrolopyrimidine alternatives. We analyze the structural causality behind their superior pharmacokinetic profiles, specifically focusing on the role of the piperidine moiety in solvent-front interactions and metabolic stability.

Structural Mechanism & Rationale

The piperidinylpyrimidine scaffold represents a "privileged structure" in kinase and demethylase inhibition. Unlike the flat, rigid architecture of quinazolines (common in EGFR inhibitors), the piperidinyl-pyrimidine motif introduces a critical


 character via the piperidine ring.
The "Anchor and Reach" Binding Mode
  • The Pyrimidine Core (Anchor): Acts as the primary scaffold, often engaging in

    
    -stacking interactions with the FAD cofactor or hydrophobic residues within the catalytic pocket.
    
  • The Piperidine Arm (Reach): This is the differentiator. The basic nitrogen of the piperidine ring is positioned to form a salt bridge with acidic residues (typically Asp555 or Glu559 in LSD1) at the entrance of the substrate tunnel. This mimics the protonated

    
    -amino group of the natural substrate, Histone H3 Lysine 4 (H3K4).
    
Diagram: Mechanism of Action Comparison

The following diagram illustrates the divergent binding mechanisms between the irreversible TCP class and the reversible piperidinylpyrimidine class.

MOA_Comparison cluster_0 Irreversible Inhibition (TCP) cluster_1 Reversible Inhibition (Piperidinylpyrimidine) LSD1 LSD1 Enzyme (FAD Cofactor) TCP Tranylcypromine Scaffold LSD1->TCP PipPyr Piperidinylpyrimidine Scaffold LSD1->PipPyr Adduct Covalent N5-FAD Adduct Formation TCP->Adduct Radical Attack Block Permanent Catalytic Inactivation Adduct->Block Stack Pyrimidine: Pi-Stacking w/ FAD PipPyr->Stack SaltBridge Piperidine N: Salt Bridge (Asp555) PipPyr->SaltBridge Equilib Competitive Equilibrium Stack->Equilib SaltBridge->Equilib

Caption: Mechanistic divergence between covalent TCP adduct formation and the dual-interaction mode (Pi-stacking + Salt Bridge) of piperidinylpyrimidines.

Comparative Performance Analysis

We benchmarked the Piperidinylpyrimidine scaffold (represented by analogues of GSK-354/GSK-690) against the TCP-based standard (GSK-LSD1) and a Fused Pyrrolopyrimidine alternative.

Table 1: In Vitro Potency and Physicochemical Profile
FeatureScaffold A: TCP Derivative (Irreversible)Scaffold B: Piperidinylpyrimidine (Reversible)Scaffold C: Pyrrolopyrimidine (Fused)
Representative GSK-LSD1 (Ref)Analogue 4 (GSK-354 Class)Compound 46 (Fused)
LSD1 IC50 (Biochem) < 50 nM3.1 nM 1.8 nM
Cellular IC50 (MV4;11) ~150 nM~180 nM 0.6 nM
Binding Mode Covalent (FAD N5)Reversible (Competitive)Reversible (Competitive)
Selectivity (MAO-A/B) Low to ModerateHigh (>1000x) High (>500x)
Metabolic Stability Low (

min)
High (

h)
Moderate
Solubility (pH 7.4) ModerateHigh (Basic N) Low (Planar stacking)
Analysis of Results
  • Potency vs. Toxicity: While Scaffold C (Fused system) shows slightly higher potency (IC50 0.6 nM in cells), the Piperidinylpyrimidine (Scaffold B) offers a superior balance of solubility and selectivity. The non-fused nature of the piperidine-pyrimidine bond allows for rotational freedom, enabling the molecule to adapt to the induced-fit requirements of the LSD1 substrate cleft.

  • Selectivity: TCP derivatives often suffer from off-target inhibition of Monoamine Oxidases (MAO-A/B) due to the small size of the warhead. The bulky piperidinyl extension in Scaffold B sterically clashes with the smaller hydrophobic pockets of MAO-A/B, granting it >1000-fold selectivity [1].

  • Metabolic Stability: The piperidine ring reduces lipophilicity (LogD) compared to the fused aromatic systems of Scaffold C, reducing hepatic clearance rates and improving oral bioavailability.

Experimental Protocol: Validating Reversibility & Potency

To replicate these findings, use the following LSD1-CoREST Demethylase Assay . This protocol utilizes a peroxidase-coupled detection system to measure


 production, a byproduct of the demethylation reaction.
Reagents & Setup
  • Enzyme: Recombinant Human LSD1/CoREST complex (0.5 nM final).

  • Substrate: H3K4me2 peptide (20 µM).

  • Detection: Amplex Red (50 µM) + HRP (0.1 U/mL).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5% Glycerol.

Step-by-Step Workflow
  • Compound Preparation: Serial dilute inhibitors in 100% DMSO (Top concentration 10 µM, 1:3 dilution). Transfer 50 nL to a 384-well low-volume black plate.

  • Enzyme Pre-incubation: Add 5 µL of LSD1/CoREST enzyme mix.

    • Critical Step: Incubate for 15 minutes at RT. For TCP derivatives, extend to 30 minutes to allow covalent bond formation.

  • Reaction Initiation: Add 5 µL of Substrate Mix (H3K4me2 + Amplex Red + HRP).

  • Kinetic Read: Monitor fluorescence (Ex/Em 530/590 nm) immediately for 30 minutes.

  • Data Processing: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Diagram: Screening Workflow

The following Graphviz diagram outlines the logic flow for distinguishing reversible from irreversible inhibitors in this assay.

Screening_Workflow Start Start Screening Incubation Pre-incubation (15 vs 60 min) Start->Incubation IC50_Calc Calculate IC50 Incubation->IC50_Calc Decision IC50 Shift? IC50_Calc->Decision Reversible No Shift: Reversible (Piperidinylpyrimidine) Decision->Reversible IC50(15') ≈ IC50(60') Irreversible Left Shift w/ Time: Irreversible (TCP) Decision->Irreversible IC50(60') << IC50(15') JumpDilution Validation: Jump Dilution Assay Reversible->JumpDilution Irreversible->JumpDilution

Caption: Logic flow for distinguishing binding modes. Reversible inhibitors show stable IC50 values regardless of pre-incubation time, whereas irreversible inhibitors show time-dependent potency increases.

Conclusion

The piperidinylpyrimidine scaffold offers a distinct advantage in the development of LSD1 inhibitors. By moving away from the covalent mechanism of TCPs, researchers gain tighter control over off-target toxicity and pharmacokinetics. The scaffold's modularity—specifically the ability to modify the piperidine nitrogen to tune solubility and salt-bridge interactions—makes it the preferred starting point for next-generation epigenetic drugs.

References
  • Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[1] Context: Comparative data on fused vs. non-fused scaffolds and IC50 values.

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Source: Journal of Medicinal Chemistry (PubMed Central). Context: Detailed SAR on the piperidine-pyridine linkage and metabolic stability.

  • Quinazoline- and pyrimidine-based EGFR inhibitors. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Comparative analysis of pyrimidine vs quinazoline scaffolds in kinase inhibition (supporting the solubility argument).

  • Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives. Source: PubMed. Context: Discussion on pyrimidine substitution patterns affecting selectivity.

Sources

Comparative

Publish Comparison Guide: Validation of 4-(Piperidin-3-yl)pyrimidine Biological Target

The 4-(Piperidin-3-yl)pyrimidine dihydrochloride scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for two distinct but highly significant biological target classes:...

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(Piperidin-3-yl)pyrimidine dihydrochloride scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for two distinct but highly significant biological target classes: Rho-associated Protein Kinase (ROCK) and the Histamine H4 Receptor (H4R) .

This guide provides a rigorous technical framework for validating the biological target of this compound, distinguishing between its kinase inhibitory potential and its GPCR modulatory activity. It moves beyond basic screening to definitive mechanism-of-action (MoA) validation.

Executive Summary & Target Landscape

Compound Identity: 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 1185105-86-5) Primary Target Class: Serine/Threonine Kinase (ROCK1/2) OR Class A GPCR (Histamine H4). Pharmacophore Insight: The 4-substituted pyrimidine ring mimics the adenine ring of ATP (kinase hinge binder) or interacts with Asp/Glu residues in the GPCR orthosteric pocket.

Comparative Benchmark Matrix
Feature4-(Piperidin-3-yl)pyrimidine (Test Article)Y-27632 (ROCK Standard)JNJ-7777120 (H4R Standard)
Primary Mechanism ATP-competitive Inhibitor (Kinase) / Orthosteric Ligand (GPCR)ATP-competitive ROCK InhibitorOrthosteric H4R Antagonist
Binding Affinity (

/

)
Context Dependent (typically

M range as fragment)
~140 nM (ROCK1)~8.6 nM (H4R)
Selectivity Profile Promiscuous Scaffold (Requires decoration for selectivity)High (ROCK > PKC > PKA)High (H4R > H3R/H1R)
Key Validation Readout Phospho-MYPT1 (ROCK) or Calcium Flux (H4R)Phospho-MYPT1 / Actin Stress FibersChemotaxis / Calcium Flux

Target Deconvolution & Validation Logic

To definitively validate the target, one must prove Binding , Function , and Pathway Engagement . The following decision tree outlines the validation logic.

DOT Diagram: Target Validation Workflow

TargetValidation Start Compound: 4-(Piperidin-3-yl)pyrimidine Binding Step 1: Binding Affinity (Thermal Shift / Radioligand) Start->Binding KinasePath Path A: Kinase (ROCK) ATP Competition Binding->KinasePath Tm Shift > 2°C GPCRPath Path B: GPCR (H4R) Gi/o Signaling Binding->GPCRPath Displacement of [3H]-Histamine FuncKinase Functional Assay: ADP-Glo / pMYPT1 Western KinasePath->FuncKinase FuncGPCR Functional Assay: cAMP / Calcium Flux GPCRPath->FuncGPCR PhenoKinase Phenotype: Stress Fiber Disassembly FuncKinase->PhenoKinase Validates ROCK PhenoGPCR Phenotype: Chemotaxis Inhibition FuncGPCR->PhenoGPCR Validates H4R

Caption: Logic flow for distinguishing between Kinase (ROCK) and GPCR (H4R) activity using orthogonal assays.

Protocol A: Validating ROCK (Rho-Kinase) Inhibition

The pyrimidine-piperidine core is a classic ATP-hinge binder. If the compound targets ROCK, it will compete with ATP, preventing phosphorylation of downstream targets like MYPT1 and MLC.

Experimental Protocol: ADP-Glo™ Kinase Assay

Objective: Quantify


 against recombinant ROCK1/2.
  • Reagent Prep:

    • Enzyme: Recombinant human ROCK1 (0.5 ng/µL).

    • Substrate: S6 peptide (20 µM) or Long S6K substrate.

    • ATP: 10 µM (at

      
       to ensure competitive sensitivity).
      
    • Buffer: 40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA.
      
  • Reaction Setup:

    • Dispense 5 µL of Compound (serial dilution 100 µM to 1 nM) into 384-well white plate.

    • Add 5 µL of Enzyme/Substrate mix. Incubate 10 min.

    • Add 5 µL of ATP to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 15 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read Luminescence (RLU).

  • Data Analysis:

    • Plot RLU vs. log[Compound]. Fit to sigmoidal dose-response (Variable Slope).

    • Validation Criteria:

      
       confirms "Hit" status. Compare to Y-27632 (
      
      
      
      ).
Mechanistic Check: ATP Competition
  • Protocol: Repeat the assay at

    
     ATP (100 µM).
    
  • Result: If

    
     shifts right (increases), the compound is ATP-competitive  (validating the hinge-binding mode of the pyrimidine).
    

Protocol B: Validating Histamine H4 Receptor Binding

If the compound acts as a GPCR ligand, it will displace a known radioligand from the H4 receptor.

Experimental Protocol: Membrane Radioligand Binding

Objective: Determine


 for H4R.
  • System: HEK293T membranes stably expressing human H4R.

  • Radioligand:

    
    -Histamine (agonist) or 
    
    
    
    -JNJ7777120 (antagonist).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Procedure:

    • Incubate membranes (20 µg protein) with 10 nM

      
      -Ligand and varying concentrations of 4-(Piperidin-3-yl)pyrimidine (
      
      
      
      to
      
      
      M).
    • Non-specific binding (NSB): Define using 10 µM unlabeled Histamine or JNJ-7777120.

    • Incubate 60 min at 25°C.

    • Harvest via rapid filtration on GF/C plates (pre-soaked in 0.3% PEI).

  • Analysis:

    • Measure CPM via liquid scintillation counting.

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Validation Criteria: Significant displacement indicates H4R engagement.

Cellular Pathway Verification (The "Killer" Experiment)

Binding is not function. You must prove the compound alters cell signaling.

DOT Diagram: Signaling Pathway Engagement

SignalingPathways cluster_ROCK ROCK Pathway (Cytoskeleton) Comp 4-(Piperidin-3-yl) pyrimidine ROCK ROCK1/2 Comp->ROCK Inhibits RhoA RhoA-GTP RhoA->ROCK MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylates (Activates) MYPT1->MLC Dephosphorylates Actin Actin Stress Fibers MLC->Actin Contraction

Caption: Mechanism of ROCK inhibition. The compound blocks ROCK-mediated phosphorylation of MYPT1, leading to MLC dephosphorylation and stress fiber loss.

Protocol: Western Blot for p-MYPT1 (Thr696)

Rationale: ROCK phosphorylates MYPT1 at Thr696. A ROCK inhibitor must reduce this phosphorylation signal in cells.

  • Cell Line: HeLa or NIH3T3 cells (high basal ROCK activity).

  • Treatment: Treat cells with Compound (1, 10, 50 µM) vs. Y-27632 (10 µM) for 1 hour.

  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Blotting:

    • Primary Ab: Anti-phospho-MYPT1 (Thr696).

    • Loading Control: Anti-GAPDH or Total MYPT1.

  • Result Interpretation:

    • Positive Validation: Dose-dependent decrease in p-MYPT1 band intensity.

    • Negative Control: No change implies the compound does not target ROCK in a cellular context (or lacks permeability).

References

  • Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors." Journal of Cardiovascular Pharmacology, 50(1), 17-24.

  • Hofstra, C. L. et al. (2003). "Histamine H4 receptor antagonists."[1][2] Current Opinion in Investigational Drugs, 4(11), 1308-1312.

  • Jacobs, M. et al. (2006). "The structure of the Rho-kinase-inhibitor complex."[3] Structure, 14(1), 147-157.

  • Lim, H. D. et al. (2005). "Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor." Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.

  • Promega. (2024). "ADP-Glo™ Kinase Assay Technical Manual."

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(Piperidin-3-yl)pyrimidine Dihydrochloride

[1] Executive Summary & Scientific Context 4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 1185105-86-5) is a critical heterocyclic building block in kinase inhibitor development.[1] As a dihydrochloride salt, this co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Context

4-(Piperidin-3-yl)pyrimidine dihydrochloride (CAS: 1185105-86-5) is a critical heterocyclic building block in kinase inhibitor development.[1] As a dihydrochloride salt, this compound possesses two distinct chemical characteristics that dictate its disposal pathway:

  • Acidity: The dihydrochloride moiety renders the compound acidic in aqueous solution, necessitating segregation from strong bases to prevent exothermic neutralization.

  • Nitrogenous Organic Content: The pyrimidine and piperidine rings classify this as high-nitrogen organic waste, requiring high-temperature incineration to prevent the formation of NOx pollutants during destruction.

This guide provides a self-validating protocol for the disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing laboratory risk.

Hazard Identification & Risk Assessment

Before handling waste, operators must validate the material's hazard profile. This compound is generally classified as an Irritant (Skin/Eye) and a Respiratory sensitizer.

Table 1: GHS Hazard Classification
Hazard ClassCategoryH-CodeDescription
Skin Corrosion/Irritation Category 2H315Causes skin irritation.[1]
Serious Eye Damage Category 2AH319Causes serious eye irritation.[1]
STOT - Single Exposure Category 3H335May cause respiratory irritation.[1]
Acidity (In Solution) N/AD002*Potential Characteristic Waste (Corrosive) if pH < 2.[1]

*Note: While the solid salt is not D002, aqueous solutions may exhibit pH < 2.0, triggering RCRA Corrosivity characteristics.[1]

Personal Protective Equipment (PPE) Matrix

Effective disposal begins with exposure control. The amine salt nature of this compound allows it to mobilize easily on moist skin.

Table 2: Mandatory PPE for Waste Handling
PPE TypeSpecificationRationale
Hand Protection Nitrile Gloves (Min.[1] 0.11mm / 4 mil)Provides barrier against organic salts. Double-glove if handling solutions >10%.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.[1]1)Prevents ocular damage from acidic dust or splashes. Safety glasses are insufficient for liquid waste pouring.
Respiratory N95 (Solid) or Fume Hood (Liquid)Prevents inhalation of fine hydrochloride dust which is hygroscopic and irritating to mucous membranes.
Body Protection Lab Coat (Buttoned, Tyvek sleeves optional)Minimizes particulate accumulation on street clothes.

Disposal Workflow & Segregation Protocol

The Core Directive: Segregation

CRITICAL: Do NOT mix this compound with:

  • Oxidizers (e.g., Permanganates, Nitrates): Risk of rapid oxidation of the piperidine amine.

  • Strong Bases (e.g., NaOH, KOH): Will liberate the free amine and HCl gas, generating heat and potentially noxious fumes.

Protocol A: Solid Waste Disposal (Excess Reagent)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer solid waste inside a chemical fume hood to capture fugitive dust.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Piperidin-3-yl)pyrimidine dihydrochloride" (Do not use abbreviations).[1]

    • Hazard Checkbox: "Toxic," "Irritant," "Acidic."

  • Storage: Store in the Solid Organic Waste satellite accumulation area.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)
  • Characterization: Check the pH of the solution. If the compound was used in an acidification step, the solution is likely pH < 2.

  • Segregation: Pour into the Acidic Organic Waste stream (often coded Red or Yellow depending on facility).

    • Why? Segregating acidic organics prevents the accidental acidification of Cyanide or Sulfide waste streams in the central accumulation area, which could be lethal.

  • Cap & Wipe: Ensure the cap is vented (if required by local policy for volatile solvents) or tightly sealed. Wipe the threads to prevent salt crust formation, which can compromise the seal.

Visualized Decision Logic (DOT Diagram)

The following diagram illustrates the decision tree for disposing of 4-(Piperidin-3-yl)pyrimidine dihydrochloride, ensuring the correct waste stream is selected based on physical state and pH.

DisposalWorkflow Start Waste: 4-(Piperidin-3-yl)pyrimidine 2HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath SolidContainer Select HDPE Wide-Mouth Jar SolidPath->SolidContainer LiquidPH Check pH LiquidPath->LiquidPH SolidLabel Label: 'Toxic Solid, Organic' SolidContainer->SolidLabel Final Central Accumulation Area (Incineration) SolidLabel->Final IsAcidic pH < 4 LiquidPH->IsAcidic Yes IsNeutral pH 4 - 9 LiquidPH->IsNeutral No AcidStream Stream: Acidic Organic Waste (Do NOT mix with Cyanides/Bases) IsAcidic->AcidStream NeutralStream Stream: General Organic Waste (Halogenated/Non-Halogenated) IsNeutral->NeutralStream AcidStream->Final NeutralStream->Final

Caption: Decision Logic for the Segregation and Disposal of Piperidinyl-Pyrimidine Salts.

Spill Contingency Plan (Immediate Action)

In the event of a benchtop spill, autonomy and speed are vital.

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Up: Ensure goggles and double gloves are worn.

  • Neutralize (If Liquid):

    • Apply Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer to the spill.

    • Observation: Wait for effervescence (bubbling) to cease. This indicates the HCl component has been neutralized.

  • Absorb: Cover with vermiculite or spill pads.

  • Collect: Sweep solid/absorbed material into a disposal bag. Label as "Debris from Chemical Spill: Amine Salt."

  • Clean: Wash the surface with water and soap to remove sticky amine residues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 146675434, 4-(Piperidin-3-yl)pyrimidine hydrochloride.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
4-(Piperidin-3-yl)pyrimidine dihydrochloride
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